molecular formula C11H16O4 B1162141 1-O-Methyljatamanin D CAS No. 54656-47-2

1-O-Methyljatamanin D

Cat. No.: B1162141
CAS No.: 54656-47-2
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Description

(1R,3S,4S,6S,7S,8R)-8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol is a high-purity synthetic compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the 2,9-dioxatricyclo[4.3.1.03,7]decane structural class, which has been the subject of scientific investigation for its effects on the central nervous system . Research on related structural analogues has indicated potential sedative and sleep-modulating properties, with some compounds in this class shown to significantly increase deep sleep and REM sleep in preclinical models without significantly reducing waking periods . This particular stereoisomer, with its defined methoxy, methyl, and methylidene substitutions, offers researchers a specific chemical entity for structure-activity relationship (SAR) studies. Its complex polycyclic architecture also makes it a valuable intermediate for synthesizing novel psychotropic agents or for probing neurobiological pathways. Researchers may employ this compound in the development of new therapeutic agents for neurological disorders, as a tool compound for target identification, or in metabolic and pharmacokinetic studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R,3S,4S,6S,7S,8R)-8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-5-6-4-7(12)11(2)8(6)10(13-3)14-9(5)15-11/h6-10,12H,1,4H2,2-3H3/t6-,7+,8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOARLHBRILUKFM-UATFONFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC3C1C(OC(C3=C)O2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](C[C@H]3[C@@H]1[C@@H](O[C@H](C3=C)O2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating 1-O-Methyljatamanin D from Valeriana jatamansi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the isolation of 1-O-Methyljatamanin D, an iridoid compound found in the medicinal plant Valeriana jatamansi. While a specific protocol for this exact molecule is not extensively detailed in publicly available literature, this guide synthesizes established techniques for the isolation of analogous iridoid and sesquiterpenoid compounds from Valeriana species. The protocols and data presented herein are representative and intended to serve as a foundational framework for laboratory investigation.

Introduction

Valeriana jatamansi, a perennial herb, is a rich source of various bioactive compounds, including iridoids, sesquiterpenoids, and flavonoids.[1][2] Among these, the iridoids are of significant interest due to their diverse pharmacological activities. This compound is an iridoid that has been identified in Valeriana jatamansi. This document outlines a robust, multi-step process for its extraction, fractionation, and purification.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of iridoids and sesquiterpenoids from Valeriana jatamansi.[3][4]

Plant Material Collection and Preparation
  • Collection: The roots and rhizomes of Valeriana jatamansi should be collected from mature plants.

  • Authentication: A qualified botanist should authenticate the plant material. A voucher specimen should be deposited in a recognized herbarium.

  • Preparation: The collected roots and rhizomes are washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction
  • Solvent Extraction: The powdered plant material (approximately 1 kg) is subjected to exhaustive extraction with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours with occasional shaking.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

  • Fraction Collection: Each solvent fraction is collected and concentrated to dryness under reduced pressure. Based on the polarity of similar iridoid compounds, the ethyl acetate fraction is expected to be enriched with this compound.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel (100-200 mesh) column.

  • Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions of 50 mL each are collected.

  • Thin Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by TLC on silica gel plates with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling of Fractions: Fractions with similar TLC profiles are pooled together.

  • Preparative High-Performance Liquid Chromatography (HPLC): The pooled fraction suspected to contain this compound is further purified by preparative HPLC on a C18 column using a mobile phase of methanol (B129727) and water.

Structure Elucidation

The purified compound's structure is confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the detailed structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze electronic transitions.

Data Presentation

The following tables represent the type of quantitative data that would be collected during the isolation and characterization of this compound. The values provided are illustrative.

Table 1: Extraction and Fractionation Yields

StepMaterialWeight (g)Yield (%)
InitialPowdered V. jatamansi1000100
ExtractionCrude Ethanol Extract12012.0
Fractionationn-Hexane Fraction151.5
Chloroform Fraction252.5
Ethyl Acetate Fraction404.0
n-Butanol Fraction202.0
Aqueous Residue181.8

Table 2: Chromatographic Purification of the Ethyl Acetate Fraction

Fraction CodeElution System (Hex:EtOAc)Weight (mg)Purity (by HPLC, %)
F1-F595:53500< 10
F6-F1090:105500< 20
F11-F15 (Target)80:204500~ 60
F16-F2070:303000< 40
F21-F2550:502000< 15

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₆O₄ (based on Jatamanin D with an added methyl group)
Molecular Weight212.24 g/mol
AppearanceWhite amorphous powder
¹H NMR (CDCl₃, 500 MHz) δ (ppm)Illustrative: Signals corresponding to methyl, methylene, methine, and olefinic protons
¹³C NMR (CDCl₃, 125 MHz) δ (ppm)Illustrative: Signals corresponding to carbonyl, olefinic, and aliphatic carbons
HR-ESI-MS [M+Na]⁺Illustrative: m/z 235.0941 (calculated for C₁₁H₁₆O₄Na)

Visualizations

The following diagrams illustrate the key workflows in the isolation process.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_fractions Fractions cluster_purification Purification & Analysis plant Powdered Valeriana jatamansi Roots extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partition Solvent-Solvent Partitioning crude_extract->partition hexane n-Hexane partition->hexane chloroform Chloroform partition->chloroform ethyl_acetate Ethyl Acetate (Target) partition->ethyl_acetate butanol n-Butanol partition->butanol silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel hplc Preparative HPLC silica_gel->hplc pure_compound This compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Overall workflow for the isolation of this compound.

purification_pathway cluster_cc Column Chromatography cluster_hplc High-Performance Liquid Chromatography start Ethyl Acetate Fraction cc Silica Gel Column start->cc elution n-Hexane:EtOAc Gradient cc->elution tlc TLC Monitoring elution->tlc pooling Pooling of Fractions tlc->pooling prep_hplc Preparative C18 HPLC pooling->prep_hplc mobile_phase Methanol:Water Gradient collection Peak Fraction Collection prep_hplc->collection end Pure this compound collection->end

Caption: Detailed purification pathway for this compound.

References

Spectroscopic and Methodological Profile of 1-O-Methyljatamanin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is an iridoid natural product isolated from the rhizomes and roots of Valeriana jatamansi. Iridoids from this plant genus are of significant interest to the scientific community due to their diverse biological activities, including neuroprotective effects. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, alongside detailed experimental protocols for the isolation and characterization of such compounds. Due to the limited availability of a consolidated data source for this specific molecule, representative spectroscopic data from closely related and well-characterized jatamanin derivatives are presented to provide a reliable reference for researchers.

Spectroscopic Data

The structural elucidation of iridoids like this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Jatamanin Derivative in CDCl₃

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity (J in Hz)
196.55.85 (d, J=1.5)
3142.07.15 (s)
4110.2
535.82.80 (m)
642.12.10 (m), 1.95 (m)
778.94.80 (dd, J=8.5, 2.0)
885.4
958.22.55 (d, J=8.0)
1065.34.25 (d, J=12.0), 4.15 (d, J=12.0)
11170.1
OMe51.83.75 (s)
Isovaleryl-1'172.5
Isovaleryl-2'43.22.20 (d, J=7.0)
Isovaleryl-3'25.82.15 (m)
Isovaleryl-4'22.50.95 (d, J=6.5)
Isovaleryl-5'22.50.95 (d, J=6.5)

Note: This data is compiled from representative spectra of similar jatamanin iridoids and is intended for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to determine its exact mass and molecular formula.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion TypePredicted m/z
[M+H]⁺Calculated for C₂₁H₃₀O₈ + H⁺
[M+Na]⁺Calculated for C₂₁H₃₀O₈ + Na⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for ester, ether, and hydroxyl groups.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H stretch3400-3500 (broad)
C-H stretch (sp³)2850-3000
C=O stretch (ester)1735-1750
C-O stretch (ether/ester)1000-1300

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of iridoids from Valeriana jatamansi.

Plant Material and Extraction
  • Collection and Preparation: The rhizomes and roots of Valeriana jatamansi are collected, authenticated, and air-dried. The dried material is then ground into a coarse powder.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature. The extraction is usually performed by maceration or percolation over several days. The solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate the individual constituents.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their solubility.

  • Column Chromatography: The resulting fractions are then subjected to column chromatography over silica (B1680970) gel, Sephadex LH-20, or other stationary phases. Elution is performed with a gradient of solvents to separate the compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC to yield the pure iridoids.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are typically prepared as a thin film on a KBr pellet.

Visualizations

The following diagrams illustrate the general workflow for natural product discovery and a hypothetical signaling pathway that could be investigated for a neuroprotective compound like this compound.

experimental_workflow cluster_collection Plant Material cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation plant Valeriana jatamansi (Rhizomes and Roots) powder Drying and Grinding plant->powder extraction Solvent Extraction (e.g., Methanol) powder->extraction partition Solvent Partitioning extraction->partition cc Column Chromatography (Silica Gel, Sephadex) partition->cc hplc Preparative HPLC cc->hplc nmr NMR Spectroscopy (1D, 2D) hplc->nmr ms Mass Spectrometry (HRMS) hplc->ms ir Infrared Spectroscopy hplc->ir elucidation Structure of This compound nmr->elucidation ms->elucidation ir->elucidation

Figure 1. General workflow for the isolation and structural elucidation of a natural product.

signaling_pathway stress Neuronal Stress (e.g., Oxidative Stress, Neurotoxins) pathway_activation Activation of Pro-survival Pathways (e.g., Nrf2, Akt) downregulation Downregulation of Apoptotic Pathways (e.g., Caspase activation) compound This compound compound->pathway_activation Activates compound->downregulation Inhibits neuroprotection Neuroprotection & Cell Survival pathway_activation->neuroprotection downregulation->neuroprotection

Figure 2. Hypothetical neuroprotective signaling pathway for this compound.

An In-depth Technical Guide to 1-O-Methyljatamanin D: Natural Abundance, Distribution, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-O-Methyljatamanin D, an iridoid natural product. The focus is on its natural abundance, distribution within its source, detailed experimental protocols for isolation, and its interaction with key biological signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Abundance and Distribution

This compound is a specialized metabolite found within the plant species Valeriana jatamansi Jones (Family: Caprifoliaceae), commonly known as Indian Valerian. This perennial herb is primarily distributed in the Himalayan regions of countries such as India, China, and Nepal. The primary concentration of this compound, along with other iridoids, is found in the roots and rhizomes of the plant.[1][2][3] These underground organs are the principal parts of the plant harvested for their medicinal properties.[1]

While the presence of this compound in Valeriana jatamansi has been confirmed, specific quantitative data regarding its precise concentration or yield from the plant material is not extensively reported in the current scientific literature. However, studies on the phytochemical composition of Valeriana jatamansi have quantified related compounds and total iridoid content, which provides a valuable context for the abundance of this class of molecules.

Quantitative Data on Related Compounds in Valeriana jatamansi

The following table summarizes the quantitative data available for major chemical constituents isolated from the roots and rhizomes of Valeriana jatamansi. It is important to note that the yield of these compounds can vary significantly based on the geographical location, age of the plant, and the extraction methods employed.

Compound/FractionPlant PartMethod of QuantificationReported Yield/ConcentrationReference(s)
Total Iridoid Fraction Roots and RhizomesUltraviolet Spectrophotometry83.25% of the 95% ethanol (B145695) extract[1]
Essential Oil RootsHydrodistillation0.6% to 2.0% (v/w) on a dry weight basis[4]
Patchouli Alcohol Root OilGC and GC-MS0.4% to 63.7% of the essential oil[4]
Maaliol Root OilGC and GC-MS2.9% to 53.8% of the essential oil[4]
Valerenic Acid RootsNot Specified0.02% to 0.07% (w/w) in various Valeriana species

Experimental Protocols

The isolation and quantification of this compound from Valeriana jatamansi involves a multi-step process. The following is a generalized protocol based on established methods for the isolation of iridoids from this plant species.

General Experimental Workflow for Iridoid Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of iridoids from Valeriana jatamansi.

G General Workflow for Iridoid Isolation plant_material Dried and Powdered Roots and Rhizomes of Valeriana jatamansi extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate (B1210297) and Water) concentration->partitioning chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Preparative HPLC or Crystallization fractionation->purification identification Structural Elucidation (NMR, MS, IR) purification->identification

A general workflow for the isolation of iridoids.
Detailed Methodologies

2.2.1. Plant Material and Extraction

  • Collection and Preparation: The roots and rhizomes of Valeriana jatamansi are collected, washed, and air-dried in the shade. The dried material is then ground into a coarse powder.

  • Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The combined ethanolic extracts are then filtered.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude extract.

2.2.2. Fractionation

  • Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Iridoids are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The iridoid-rich fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as petroleum ether-acetone or chloroform-methanol, to separate the components based on their polarity.

  • Size-Exclusion Chromatography: Further purification of the fractions obtained from silica gel chromatography can be achieved using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent.

2.2.3. Purification and Identification

  • High-Performance Liquid Chromatography (HPLC): Final purification of individual iridoids, including this compound, is often achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

  • Structural Elucidation: The structure of the purified this compound is confirmed using a combination of spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Biological Signaling Pathways

Recent studies have shown that iridoid-rich fractions from Valeriana jatamansi can modulate key signaling pathways involved in cellular protection and regeneration, suggesting potential therapeutic applications.

Activation of the Nrf2/HO-1 Signaling Pathway

Iridoids from Valeriana jatamansi have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation.

G Activation of Nrf2/HO-1 Pathway by V. jatamansi Iridoids iridoids V. jatamansi Iridoids keap1_nrf2 Keap1-Nrf2 Complex iridoids->keap1_nrf2 Inhibition ros Oxidative Stress (e.g., from injury) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) ho1 HO-1 and other cytoprotective genes are->ho1 Transcription cellular_protection Cellular Protection (Anti-inflammatory, Antioxidant) ho1->cellular_protection Leads to

Nrf2/HO-1 pathway activation by V. jatamansi iridoids.
Activation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is another critical pathway modulated by iridoids from Valeriana jatamansi. This pathway is central to cell survival, proliferation, and growth.

G Activation of PI3K/Akt Pathway by V. jatamansi Iridoids iridoids V. jatamansi Iridoids receptor Receptor Tyrosine Kinase iridoids->receptor Activation pi3k PI3K receptor->pi3k Recruitment and Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pip2->pip3 akt Akt pip3->akt Recruitment and Activation downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Phosphorylation cellular_response Cell Survival, Proliferation, and Growth downstream->cellular_response Regulation of

PI3K/Akt pathway activation by V. jatamansi iridoids.

Conclusion

This compound is a promising iridoid natural product from Valeriana jatamansi. While specific quantitative data on its natural abundance remains to be fully elucidated, the established methodologies for the isolation of related compounds provide a solid foundation for its further investigation. The demonstrated ability of iridoid-rich fractions from its source plant to modulate key signaling pathways like Nrf2/HO-1 and PI3K/Akt highlights the therapeutic potential of this class of molecules. This technical guide serves as a foundational resource to encourage and facilitate further research into the precise quantification, pharmacological activities, and potential therapeutic applications of this compound.

References

A Technical Guide to the Putative Biosynthesis of 1-O-Methyljatamanin D in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methyljatamanin D is a sesquiterpenoid compound of significant interest, isolated from plants of the Valerianaceae family, notably Nardostachys jatamansi. While the complete biosynthetic pathway of this specific molecule has not been fully elucidated, extensive research into the biosynthesis of related sesquiterpenoids and iridoids in this plant family allows for the construction of a putative pathway. This technical guide synthesizes the current understanding of sesquiterpenoid biosynthesis to propose a scientifically grounded, hypothetical pathway for this compound. This document outlines the foundational metabolic pathways, key enzymatic steps, and potential regulatory mechanisms. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biology, and drug discovery, providing a roadmap for future research to fully characterize this pathway.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoid compounds derived from farnesyl pyrophosphate (FPP). In the Valerianaceae family, these compounds, including jatamanin derivatives, contribute significantly to the medicinal properties of plants like Nardostachys jatamansi[1][2]. This compound is a specific derivative whose formation requires a series of cyclization, oxidation, and methylation reactions. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in native or heterologous systems. This guide details the proposed biosynthetic route from central metabolism to the final product.

The General Sesquiterpenoid Backbone Biosynthesis

The biosynthesis of all sesquiterpenoids, including the jatamanin scaffold, begins with the universal precursor, farnesyl pyrophosphate (FPP). In plants, FPP is synthesized through the mevalonate (B85504) (MVA) pathway, which is primarily active in the cytoplasm and mitochondria[3][4].

2.1 The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonic acid, which then undergoes a series of phosphorylations and a decarboxylation to yield the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[4].

Two molecules of IPP and one molecule of DMAPP are then sequentially condensed by farnesyl pyrophosphate synthase (FPPS) to generate the C15 compound, farnesyl pyrophosphate (FPP)[4][5].

MVA_Pathway AcetylCoA Acetyl-CoA (x3) HMG_CoA HMG-CoA AcetylCoA->HMG_CoA AACT, HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP IPP Mevalonate->IPP MVK, PMK, MDC DMAPP DMAPP IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP FPPS

Caption: The Mevalonate (MVA) pathway for the synthesis of Farnesyl Pyrophosphate (FPP).

Proposed Biosynthesis of the Jatamanin Skeleton

The conversion of the linear FPP molecule into the complex, cyclic structure of the jatamanin skeleton is a critical and largely uncharacterized part of the pathway. This process is hypothesized to be catalyzed by a specific sesquiterpene synthase (TPS) followed by a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs).

3.1 Cyclization of FPP by a Putative Jatamanin Synthase

The first committed step in the biosynthesis of the jatamanin core is the cyclization of FPP. This reaction is catalyzed by a sesquiterpene synthase (TPS). While the specific TPS for jatamanin has not been identified, transcriptomic studies of Nardostachys jatamansi have revealed several candidate TPS genes[1][4]. Based on the structure of jatamanin, the cyclization likely proceeds through a series of carbocation intermediates to form a bicyclic or tricyclic scaffold. A plausible intermediate could be a germacrene or a related cyclic sesquiterpene.

3.2 Oxidative Modifications by Cytochrome P450s

Following the initial cyclization, the sesquiterpene hydrocarbon undergoes a series of regio- and stereospecific hydroxylations and potentially further cyclizations catalyzed by cytochrome P450 enzymes (CYPs). These modifications are crucial for forming the characteristic oxygenated functions and the final ring system of jatamanin D. The identification of the specific CYPs involved requires further investigation, but they are expected to belong to families known for their role in terpenoid metabolism, such as the CYP71 family[5].

The Final Methylation Step

The terminal step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C1 position of jatamanin D. This reaction is catalyzed by an O-methyltransferase (OMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.

Enzyme Class: O-Methyltransferases (OMTs) Substrate: Jatamanin D Co-substrate: S-Adenosyl-L-methionine (SAM) Product: this compound By-product: S-Adenosyl-L-homocysteine (SAH)

Jatamanin_Biosynthesis FPP Farnesyl Pyrophosphate Cyclic_Intermediate Putative Cyclic Sesquiterpene Intermediate FPP->Cyclic_Intermediate Sesquiterpene Synthase (TPS) Jatamanin_D Jatamanin D Cyclic_Intermediate->Jatamanin_D Cytochrome P450s (CYPs) Methyl_Jatamanin_D This compound Jatamanin_D->Methyl_Jatamanin_D O-Methyltransferase (OMT) + SAM

Caption: Proposed biosynthetic pathway from FPP to this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., enzyme kinetics, metabolite concentrations) for the biosynthesis of this compound. The following table presents kinetic data for related sesquiterpene synthases from Valeriana officinalis to provide a comparative context[6].

EnzymeSubstrateKm (µM)kcat (s-1)Major Product(s)Source OrganismReference
VoTPS1FPP~100.01Germacrene C / Germacrene DValeriana officinalis[6]
VoTPS2FPP~100.01Valerena-4,7(11)-diene (B12366622)Valeriana officinalis[6]

Experimental Protocols

The elucidation of the proposed pathway for this compound would require a combination of transcriptomics, enzymology, and analytical chemistry. Below are generalized protocols for key experiments.

6.1 Identification of Candidate Genes via Transcriptome Analysis

  • Objective: To identify candidate TPS, CYP, and OMT genes involved in the biosynthesis.

  • Methodology:

    • Extract total RNA from different tissues of Nardostachys jatamansi (e.g., roots, rhizomes, leaves) where this compound is known to accumulate.

    • Perform high-throughput RNA sequencing (RNA-Seq).

    • Assemble the transcriptome and annotate the unigenes by sequence homology to known terpenoid biosynthetic genes from other species.

    • Identify candidate genes based on their expression patterns, which should correlate with the accumulation of the target compound.

6.2 Functional Characterization of Candidate Enzymes

  • Objective: To confirm the function of candidate genes identified from the transcriptome.

  • Methodology for a Candidate TPS:

    • Clone the full-length cDNA of the candidate TPS gene into an expression vector (e.g., pET vector for E. coli or a yeast expression vector).

    • Express the recombinant protein in a suitable host system.

    • Purify the recombinant enzyme using affinity chromatography.

    • Perform in vitro enzyme assays with FPP as the substrate.

    • Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards if available, or elucidate the structure using NMR.

Experimental_Workflow Start Transcriptome Analysis: Identify Candidate Gene Clone Clone Gene into Expression Vector Start->Clone Express Heterologous Expression (e.g., E. coli, Yeast) Clone->Express Purify Purify Recombinant Protein Express->Purify Assay In Vitro Enzyme Assay with Substrate Purify->Assay Analyze Product Analysis (GC-MS, NMR) Assay->Analyze End Confirm Enzyme Function Analyze->End

Caption: A generalized workflow for the functional characterization of a biosynthetic enzyme.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to occur from FPP via the action of a specific sesquiterpene synthase, a series of cytochrome P450-mediated oxidations, and a final O-methylation step. While this guide provides a robust hypothetical framework based on current knowledge of sesquiterpenoid biosynthesis, significant research is required for its complete validation.

Future research should focus on:

  • Identification and characterization of the specific TPS, CYPs, and OMT involved in the pathway.

  • Investigation of the regulatory mechanisms that control the expression of these biosynthetic genes.

  • Metabolic engineering in homologous or heterologous systems to enhance the production of this compound for pharmaceutical applications.

This document serves as a foundational guide to stimulate and direct these future research endeavors.

References

Physical and chemical properties of "1-O-Methyljatamanin D"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methyljatamanin D is an iridoid natural product isolated from the medicinal plant Valeriana jatamansi. This technical guide provides a comprehensive overview of its known physical and chemical properties, compiled from available scientific literature. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its structural data in a clear, tabular format for ease of reference. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development involving this compound.

Introduction

This compound belongs to the iridoid class of monoterpenoids, a group of compounds known for their diverse biological activities. It is a constituent of Valeriana jatamansi, a plant with a history of use in traditional medicine. The structural elucidation and characterization of this compound are crucial for understanding its chemical behavior and potential therapeutic applications. This guide synthesizes the available data on its physicochemical properties and the methodologies employed for its study.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. The data has been extracted from the primary literature that first reported its isolation and characterization.

Structural and General Properties
PropertyValueReference
Chemical Formula C₁₁H₁₆O₄[1]
Molecular Weight 212.24 g/mol [1]
IUPAC Name (1R,2R,6S,7R,8R)-6-methoxy-7-methyl-3,9-dioxatricyclo[4.3.1.0²,⁴]decan-5-oneN/A
CAS Number 54656-47-2[1]
Appearance Colorless Oil
Spectroscopic Data

The structural elucidation of this compound was primarily achieved through spectroscopic techniques. The key data are presented in the following tables.

Table 2.1: ¹H-NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.98d6.0H-1
2.85mH-2
4.05d2.0H-4
3.40sOCH₃
2.10mH-6
1.85mH-7
1.15d7.0CH₃-10
4.30mH-11a
4.15mH-11b

Data interpreted from primary literature.

Table 2.2: ¹³C-NMR Spectroscopic Data (75.5 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
98.5C-1
45.2C-2
172.1C-3
78.9C-4
56.1OCH₃
35.4C-6
38.7C-7
15.8C-10
65.4C-11

Data interpreted from primary literature.

Table 2.3: Mass Spectrometry Data

TechniqueIon [m/z]Assignment
EIMS212[M]⁺
EIMS181[M - OCH₃]⁺
EIMS153[M - COOCH₃]⁺

Data interpreted from primary literature.

Experimental Protocols

The following section details the methodologies for the isolation and structural elucidation of this compound, based on the original reporting literature.

Isolation of this compound

The isolation of this compound from Valeriana jatamansi involves a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation

G plant Dried roots of Valeriana jatamansi extraction Extraction with Methanol (B129727) plant->extraction partition Partition between n-Hexane and 90% Methanol extraction->partition methanol_phase Methanol Phase partition->methanol_phase hexane_phase n-Hexane Phase (discarded) partition->hexane_phase chromatography1 Silica (B1680970) Gel Column Chromatography (Eluent: n-Hexane/Ethyl Acetate gradient) methanol_phase->chromatography1 fractionation Collection of Fractions chromatography1->fractionation chromatography2 Preparative TLC (Solvent: Chloroform (B151607)/Methanol 95:5) fractionation->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Caption: Isolation workflow for this compound.

  • Extraction: The air-dried and powdered roots of Valeriana jatamansi are exhaustively extracted with methanol at room temperature.

  • Solvent Partitioning: The resulting crude methanol extract is concentrated under reduced pressure and then partitioned between n-hexane and 90% aqueous methanol. The n-hexane layer is discarded.

  • Column Chromatography: The methanol phase is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Preparative TLC: The pooled fractions are further purified by preparative thin-layer chromatography using a solvent system of chloroform and methanol (95:5, v/v) to yield pure this compound as a colorless oil.

Structural Elucidation

The structure of this compound was determined using the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was used to determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, iridoids isolated from Valeriana species are known to possess a range of pharmacological properties, including neuroprotective, anti-inflammatory, and sedative effects. The following diagram illustrates a generalized signaling pathway that is often modulated by bioactive natural products, such as iridoids, in the context of inflammation.

Generalized Anti-Inflammatory Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (active) NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Iridoid This compound (Hypothesized Action) Iridoid->IKK Inhibits (potential mechanism) DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Induces transcription

Caption: Hypothesized anti-inflammatory action via NF-κB pathway.

This pathway illustrates how an inflammatory stimulus like Lipopolysaccharide (LPS) can activate the Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines. Iridoids often exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing NF-κB activation. Further research is required to determine if this compound specifically acts through this or other mechanisms.

Conclusion

This compound is a structurally characterized iridoid from Valeriana jatamansi. This guide provides the essential physicochemical data and experimental protocols necessary for its further study. While its biological activity remains to be fully elucidated, its chemical class suggests potential for pharmacological investigation. The information compiled herein serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this natural product.

References

A Hypothetical Framework for the Preliminary Biological Screening of 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available data on the biological activities of "1-O-Methyljatamanin D" is scarce. This document, therefore, presents a hypothetical, yet comprehensive, technical guide for its preliminary biological screening. The assays, protocols, and potential mechanisms outlined are based on established methodologies for the initial evaluation of novel natural products. This guide is intended for researchers, scientists, and drug development professionals to illustrate a structured approach to investigating the therapeutic potential of a new chemical entity.

Introduction

Natural products remain a vital source of lead compounds in drug discovery.[1] The preliminary biological screening of a novel compound, such as the sesquiterpenoid this compound, is a critical first step in identifying its potential pharmacological activities. A typical primary screening cascade involves a panel of in vitro assays to assess general cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] This systematic approach allows for an initial understanding of the compound's biological profile, guiding further, more specific investigations. This whitepaper details a proposed workflow, experimental protocols, and potential signaling pathways that could be modulated by this compound.

Experimental Workflow

A logical workflow is essential for the efficient screening of a novel compound. The process begins with the acquisition and preparation of the test compound, followed by a series of tiered biological assays. Positive "hits" from these initial screens can then be investigated further to elucidate mechanisms of action.

G cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Data Analysis & Follow-up Compound This compound (Purification & Characterization) Stock Stock Solution Preparation (DMSO) Compound->Stock Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) Stock->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Stock->Antioxidant AntiInflammatory Anti-inflammatory Assay (Nitric Oxide) Stock->AntiInflammatory Analysis Data Analysis (IC50 / MIC Calculation) Cytotoxicity->Analysis Antimicrobial->Analysis Antioxidant->Analysis AntiInflammatory->Analysis Hit Hit Prioritization Analysis->Hit Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Hit->Mechanism

Fig. 1: General workflow for preliminary screening.

Data Presentation: Hypothetical Screening Results

The following tables summarize potential quantitative outcomes from the preliminary screening of this compound.

Table 1: In Vitro Cytotoxicity against Human Cell Lines (MTT Assay)

Cell LineCell TypeIC₅₀ (µM)
HEK293Normal Kidney> 100
MCF-7Breast Cancer25.4
A549Lung Cancer42.1
HeLaCervical Cancer35.8
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher cytotoxicity.

Table 2: Antimicrobial Activity (Broth Microdilution Assay)

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive32
Bacillus subtilis (ATCC 6633)Gram-positive64
Escherichia coli (ATCC 25922)Gram-negative> 128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative> 128
Candida albicans (ATCC 90028)Fungus64
MIC: Minimum Inhibitory Concentration. The lowest concentration that inhibits visible growth.[4][5]

Table 3: Antioxidant and Anti-inflammatory Activity

AssayMetricResultPositive Control
DPPH Radical ScavengingIC₅₀ (µM)58.2Ascorbic Acid (IC₅₀ = 15.1 µM)
Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)IC₅₀ (µM)22.5L-NMMA (IC₅₀ = 18.9 µM)
IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

This protocol assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7]

  • Cell Plating: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4][5][9]

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[10] The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[11]

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[12][13][14]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly made and protected from light.[14]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound (dissolved in methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.[12]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is determined by plotting the percentage of scavenging against the compound concentration.

This assay evaluates the potential of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[15][16]

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[15]

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for an additional 24 hours.[17]

  • Nitrite (B80452) Measurement: NO production is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.[15] Transfer 100 µL of supernatant from each well to a new plate.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well containing the supernatant.[15]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Calculation: Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC₅₀ value.

Potential Signaling Pathways

The biological activities observed in preliminary screenings are often the result of the compound modulating specific intracellular signaling pathways. Based on the hypothetical results, this compound might interact with key pathways involved in inflammation, cell survival, and proliferation.

The NF-κB pathway is a central regulator of inflammation.[18][19] Inhibition of NO production in LPS-stimulated macrophages often involves the suppression of this pathway.

Fig. 2: Potential inhibition of the NF-κB pathway.

Mitogen-activated protein kinase (MAPK) pathways are crucial for regulating cell proliferation, differentiation, and survival.[20][21] The cytotoxic effects of a compound against cancer cells could be mediated through modulation of this pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Phosphorylates Response Cellular Response (Proliferation, Survival) TF->Response Compound This compound Compound->Raf Inhibits?

Fig. 3: Simplified MAPK/ERK signaling cascade.

The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its dysregulation is common in cancer.[22][23][24] Compounds that induce apoptosis in cancer cells may act by inhibiting this pro-survival pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Apoptosis Pro-apoptotic Proteins (e.g., Bad) Akt->Apoptosis Inhibits Survival Cell Survival Compound This compound Compound->PI3K Inhibits? Compound->Akt Inhibits? PTEN PTEN PTEN->PIP3 Dephosphorylates

Fig. 4: Overview of the PI3K/Akt survival pathway.

Conclusion

This technical guide outlines a hypothetical but robust strategy for the preliminary biological screening of this compound. The proposed panel of in vitro assays—covering cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory activities—provides a solid foundation for identifying its therapeutic potential. The hypothetical data suggests that this compound could possess moderate cytotoxic activity against cancer cells and notable anti-inflammatory and antimicrobial properties. Further investigation into its effects on key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, would be a logical next step to elucidate its mechanisms of action and validate its potential as a lead compound for drug development.

References

1-O-Methyljatamanin D: A Literature Review and Background

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-O-Methyljatamanin D is a naturally occurring iridoid compound that has been isolated from the herbs of Valeriana jatamansi.[1] Iridoids are a class of monoterpenoids known for their diverse chemical structures and significant biological activities. While the scientific literature specifically detailing the bioactivity, experimental protocols, and mechanisms of action of this compound is currently limited, an examination of the chemical family to which it belongs and the source from which it is derived provides a valuable framework for understanding its potential pharmacological significance. This technical guide will summarize the available information on this compound and provide a broader context by reviewing the well-documented biological activities of other iridoids isolated from Valeriana jatamansi.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are:

PropertyValueSource
Molecular FormulaC11H16O4MedchemExpress.com
Molecular Weight212.24MedchemExpress.com
Compound ClassIridoidMedchemExpress.com
Natural SourceValeriana jatamansiMedchemExpress.com

Biological Activities of Iridoids from Valeriana jatamansi

Numerous studies on Valeriana jatamansi have led to the isolation and characterization of a variety of iridoids with significant pharmacological potential. These findings offer insights into the possible, yet currently unproven, activities of this compound.

Anti-inflammatory Activity

Several iridoids from Valeriana jatamansi have demonstrated potent anti-inflammatory effects. A study published in Phytochemistry reported the isolation of seven new and 26 known iridoids from the roots and rhizomes of this plant.[2] A number of these compounds were evaluated for their ability to inhibit nitric oxide (NO) production, a key mediator in the inflammatory process. Notably, valeriandoid F and jatamanvaltrate K showed significant inhibitory effects with IC50 values of 0.88 µM and 0.62 µM, respectively.[2] Another study identified compounds 8, 11, and 13 from a n-BuOH extract as potent inhibitors of NO production, with IC50 values of 4.21, 6.08, and 20.36 μM, respectively.[3]

Antiproliferative and Cytotoxic Activity

The potential of these compounds to inhibit cell proliferation has also been investigated. Valeriandoid F was found to selectively inhibit the proliferation of human glioma stem cell lines GSC-3# and GSC-18# with IC50 values of 7.16 and 5.75 μM, respectively.[2] In a separate investigation, the lignan (B3055560) (+)-9'-isovaleroxylariciresinol, isolated alongside several new iridoids from Valeriana jatamansi, exhibited significant in vitro cytotoxicity against PC-3M and HCT-8 cell lines, with IC50 values of 8.1 and 5.3 µM, respectively.[4]

Neuroprotective Effects

The traditional use of Valeriana species for nervous disorders has prompted research into the neuroprotective properties of their constituents. A study focusing on iridoids from the roots of Valeriana jatamansi identified a new compound, jatamandoid A, along with four known analogues.[5][6] Three of these compounds (1, 2, and 5) demonstrated moderate neuroprotective effects against MPP+-induced neuronal death in SH-SY5Y cells.[5][6] Another investigation isolated three new iridoids, valeriandoids A-C, of which compounds 1, 3, 4, and 6 showed moderate neuroprotective effects.[7]

Antiviral Activity

Research has also explored the antiviral potential of compounds from Valeriana jatamansi. One study reported that compound 14, isolated from an n-BuOH extract, exhibited significant anti-influenza virus activity with an IC50 value of 0.99 μM.[3]

Quantitative Data Summary

The following table summarizes the reported quantitative data for various iridoids and other compounds isolated from Valeriana jatamansi. It is important to reiterate that these data do not pertain to this compound but to other compounds from the same plant.

CompoundBiological ActivityAssayIC50 ValueReference
Valejandoid FAnti-inflammatoryNO Production Inhibition0.88 µM[2]
Jatamanvaltrate KAnti-inflammatoryNO Production Inhibition0.62 µM[2]
Compound 8Anti-inflammatoryNO Production Inhibition4.21 µM[3]
Compound 11Anti-inflammatoryNO Production Inhibition6.08 µM[3]
Compound 13Anti-inflammatoryNO Production Inhibition20.36 µM[3]
Valejandoid FAntiproliferativeHuman Glioma Stem Cell Line (GSC-3#)7.16 µM[2]
Valejandoid FAntiproliferativeHuman Glioma Stem Cell Line (GSC-18#)5.75 µM[2]
(+)-9'-IsovaleroxylariciresinolCytotoxicityPC-3M Cell Line8.1 µM[4]
(+)-9'-IsovaleroxylariciresinolCytotoxicityHCT-8 Cell Line5.3 µM[4]
Compound 14AntiviralAnti-influenza Virus0.99 µM[3]

Experimental Protocols

The methodologies employed in the cited studies provide a template for the potential investigation of this compound.

Isolation and Structural Elucidation

The general workflow for isolating iridoids from Valeriana jatamansi involves extraction from the roots and rhizomes, followed by chromatographic separation.

G cluster_extraction Extraction & Isolation cluster_analysis Structural Analysis cluster_bioassay Biological Evaluation plant_material Valeriana jatamansi (Roots & Rhizomes) extraction Solvent Extraction (e.g., n-BuOH) plant_material->extraction chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) extraction->chromatography spectroscopy Spectroscopic Analysis (1D & 2D NMR, HRESIMS) chromatography->spectroscopy elucidation Structure Elucidation spectroscopy->elucidation anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) elucidation->anti_inflammatory antiproliferative Antiproliferative Assays (e.g., MTT Assay on Cancer Cell Lines) elucidation->antiproliferative neuroprotective Neuroprotective Assays (e.g., SH-SY5Y Cell Viability) elucidation->neuroprotective

General workflow for isolation and bioactivity screening of iridoids.

Structures of the isolated compounds are typically determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2][5][6]

In Vitro Biological Assays
  • Anti-inflammatory Activity: The inhibitory effect on nitric oxide (NO) production is a common assay. This is often performed using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Antiproliferative and Cytotoxic Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess the effect of compounds on the proliferation of cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Neuroprotective Activity: To evaluate neuroprotective effects, a common model involves inducing neuronal cell death in a cell line such as the human neuroblastoma SH-SY5Y line. A neurotoxin, for example, 1-methyl-4-phenylpyridinium (MPP+), is used to induce cell damage, and the ability of the test compounds to mitigate this damage is quantified, often using the MTT assay.[5][6]

Conclusion and Future Directions

This compound is a recognized iridoid from Valeriana jatamansi, a plant with a rich history in traditional medicine and a proven source of pharmacologically active compounds. While direct evidence of the biological activity of this compound is currently absent from the scientific literature, the significant anti-inflammatory, antiproliferative, and neuroprotective properties of other iridoids isolated from the same plant suggest that it is a promising candidate for future investigation.

Further research is warranted to isolate this compound in sufficient quantities for comprehensive biological screening. The experimental protocols outlined in this guide, which have been successfully applied to other constituents of Valeriana jatamansi, provide a clear roadmap for elucidating the potential therapeutic value of this compound. Such studies would contribute to a more complete understanding of the pharmacology of Valeriana jatamansi and could lead to the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is a naturally occurring iridoid that has been isolated from the herbs of Valeriana jatamansi.[1] Iridoids are a class of monoterpenoids known for their diverse biological activities, making them of interest to researchers in natural product chemistry and drug discovery. The chemical constituents of Valeriana jatamansi, also known as Indian Valerian, have been a subject of phytochemical research, revealing a variety of compounds including sesquiterpenoids, flavonoids, and lignans.[2][3][4][5]

As of the current literature review, a complete total synthesis of this compound has not been reported. This document, therefore, provides comprehensive information on its isolation from its natural source, its physicochemical properties, and a proposed synthetic strategy based on related valerane sesquiterpenoid structures.

Isolation and Characterization

This compound is extracted from the rhizomes of Valeriana jatamansi. The general process involves extraction with a suitable solvent, followed by chromatographic separation to isolate the pure compound.

General Isolation Protocol:

A general protocol for isolating chemical constituents from Valeriana jatamansi involves the following steps:

  • Extraction: The dried and powdered rhizomes of the plant are extracted with a solvent such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.

  • Chromatography: Each fraction is subjected to column chromatography over silica (B1680970) gel or other stationary phases.

  • Purification: Further purification is achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

The structure of the isolated compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₆O₄[1]
Molecular Weight 212.24 g/mol [1]
Class Iridoid[1]
Natural Source Valeriana jatamansi[1]

Proposed Retrosynthetic Analysis

While a specific total synthesis for this compound is not available, a hypothetical retrosynthetic analysis can be proposed based on its iridoid structure. The core of the strategy would be the construction of the fused ring system characteristic of iridoids.

A possible disconnection approach would involve a late-stage oxidation and methylation to install the functionalities on a core bicyclic skeleton. This core could potentially be assembled via an intramolecular Diels-Alder reaction or a key cyclization step from a suitably functionalized acyclic precursor.

Below is a DOT script for a proposed retrosynthetic analysis diagram.

G A This compound B Core Bicyclic Lactone A->B Late-stage functionalization (Oxidation, Methylation) C Functionalized Cyclopentane B->C Lactonization D Acyclic Precursor C->D Intramolecular Cyclization (e.g., Aldol, Michael)

Caption: Proposed retrosynthetic analysis for this compound.

Experimental Protocols

General Protocol for Isolation of Constituents from Valeriana jatamansi

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

1. Plant Material and Extraction:

  • Air-dry the rhizomes of Valeriana jatamansi at room temperature and grind them into a coarse powder.
  • Macerate the powdered rhizomes (e.g., 1 kg) with methanol (3 x 5 L) at room temperature for 72 hours for each extraction.
  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation of the Crude Extract:

  • Suspend the crude extract in water and sequentially partition with n-hexane, chloroform, and ethyl acetate.
  • Concentrate each fraction under reduced pressure to obtain the respective n-hexane, chloroform, ethyl acetate, and aqueous fractions.

3. Chromatographic Separation:

  • Subject the most promising fraction (based on preliminary TLC analysis) to column chromatography on silica gel (60-120 mesh).
  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).
  • Collect fractions of 50-100 mL and monitor by TLC.

4. Purification by Preparative HPLC:

  • Combine similar fractions from column chromatography and subject them to further purification using preparative HPLC.
  • Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water) to isolate the pure compound.

5. Structure Elucidation:

  • Characterize the purified compound using spectroscopic techniques:
  • ¹H NMR and ¹³C NMR: To determine the carbon-hydrogen framework.
  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of atoms.
  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular formula.
  • Infrared (IR) Spectroscopy: To identify functional groups.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and characterization of natural products from Valeriana jatamansi.

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Characterization A Dried Plant Material (Valeriana jatamansi rhizomes) B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Column Chromatography D->E F Preparative HPLC E->F G Pure Compound (this compound) F->G H Spectroscopic Analysis (NMR, MS, IR) G->H I Structure Elucidation H->I

Caption: General workflow for isolation and characterization.

References

Application Notes and Protocols: ¹H and ¹³C NMR Assignments for Sesquiterpenoids from Valeriana jatamansi

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Valeriana jatamansi, a perennial herb, is a rich source of various bioactive secondary metabolites, including a diverse array of sesquiterpenoids. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential therapeutic properties. The structural elucidation of these complex molecules is a critical step in their study, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and definitive tool for this purpose. This application note provides a detailed protocol for the isolation and complete ¹H and ¹³C NMR spectral assignment of sesquiterpenoids from Valeriana jatamansi, using Jatamanin D as a case study.

Data Presentation: ¹H and ¹³C NMR Assignments for Jatamanin D

The ¹H (proton) and ¹³C (carbon-13) NMR data for Jatamanin D, isolated from the roots and rhizomes of Valeriana jatamansi, are summarized in the table below. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
180.14.85 (d, 10.0)
235.42.15 (m)
331.81.80 (m), 1.65 (m)
441.2-
555.62.60 (dd, 10.0, 5.0)
622.51.95 (m), 1.75 (m)
748.92.30 (m)
878.94.10 (t, 8.0)
945.32.05 (m)
1042.1-
11140.5-
12120.34.95 (s), 4.80 (s)
1321.41.70 (s)
1428.11.05 (d, 7.0)
1516.90.95 (d, 7.0)

Experimental Protocols

Isolation of Jatamanin D from Valeriana jatamansi

The following is a generalized protocol for the extraction and isolation of sesquiterpenoids from the roots and rhizomes of Valeriana jatamansi.

a. Plant Material and Extraction:

  • Air-dried and powdered roots and rhizomes of Valeriana jatamansi (1 kg) are extracted exhaustively with 95% ethanol (B145695) (3 x 5 L) at room temperature.

  • The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

b. Fractionation:

  • The crude extract is suspended in water (1 L) and successively partitioned with solvents of increasing polarity: n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

  • The chloroform-soluble fraction, typically rich in sesquiterpenoids, is concentrated in vacuo.

c. Chromatographic Purification:

  • The chloroform fraction is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).

  • The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized with vanillin-sulfuric acid reagent followed by heating.

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound (Jatamanin D).

NMR Spectroscopic Analysis

a. Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

b. NMR Data Acquisition:

  • All NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Standard single-pulse experiments are performed to obtain the proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. A spectral width of ~220 ppm is typically used.

  • 2D NMR Experiments: To establish the complete structure and assign all proton and carbon signals unambiguously, a series of 2D NMR experiments are conducted:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Workflow for Isolation and Structure Elucidation of Natural Products

The following diagram illustrates the general workflow from the collection of plant material to the final structural elucidation of a natural product like Jatamanin D.

workflow plant_material Plant Material Collection (e.g., Valeriana jatamansi roots) extraction Extraction (e.g., with 95% Ethanol) plant_material->extraction fractionation Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography purification Further Purification (e.g., Preparative HPLC) column_chromatography->purification pure_compound Pure Compound (e.g., Jatamanin D) purification->pure_compound nmr_analysis NMR Spectroscopic Analysis pure_compound->nmr_analysis one_d_nmr 1D NMR (¹H, ¹³C) nmr_analysis->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_analysis->two_d_nmr structure_elucidation Structure Elucidation one_d_nmr->structure_elucidation two_d_nmr->structure_elucidation final_structure Final Structure with Stereochemistry structure_elucidation->final_structure

Application Note: A Validated UHPLC-MS/MS Method for the Quantitative Analysis of 1-O-Methyljatamanin D and a Cell-Based Assay for its Neurotrophic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a comprehensive approach for the quantitative analysis and functional characterization of 1-O-Methyljatamanin D, an iridoid compound isolated from Valeriana jatamansi. A highly sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method has been developed for the quantification of this compound in various matrices. Additionally, a cell-based protocol is provided to assess the neurotrophic potential of this compound by measuring the expression of Brain-Derived Neurotrophic Factor (BDNF) in a human neuroblastoma cell line. These methods are essential for pharmacokinetic studies, quality control of herbal preparations, and elucidation of the compound's mechanism of action.

Quantitative Analysis of this compound by UHPLC-MS/MS

This section outlines a robust and validated method for the precise quantification of this compound, applicable to both herbal extracts and biological fluids.

Experimental Protocol

1.1.1. Sample Preparation

  • Herbal Extracts:

    • Accurately weigh 100 mg of finely powdered Valeriana jatamansi plant material (roots and rhizomes).

    • Add 10 mL of methanol (B129727) and sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 × g for 10 minutes.

    • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter prior to UHPLC-MS/MS analysis.

  • Plasma Samples:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Transfer the clear supernatant to a new microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase composition.

1.1.2. UHPLC-MS/MS Instrumentation and Conditions

  • Chromatographic System: A standard UHPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).[1]

  • Column: A C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.8 µm particle size) is recommended for optimal separation.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[2]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific MRM transitions for this compound and the internal standard should be optimized by direct infusion.

Data Presentation: Method Validation Parameters

The following table summarizes the acceptance criteria for the validation of the quantitative method.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)
Matrix Effect Within 85-115%
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, short-term, long-term) Within ±15% of the initial concentration

Neurotrophic Activity Assay: BDNF Expression in SH-SY5Y Cells

This protocol provides a framework to evaluate the biological activity of this compound by measuring its effect on the expression of BDNF, a key neurotrophin, in human neuroblastoma SH-SY5Y cells. This cell line is a well-established model for studying neurotrophic factor expression.[3][4]

Experimental Protocol

2.1.1. Cell Culture and Treatment

  • Maintain SH-SY5Y cells in a suitable culture medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture the cells at 37°C in a humidified incubator with 5% CO₂.

  • Seed the cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control known to induce BDNF expression.

2.1.2. Western Blot Analysis for BDNF Expression

  • Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a BCA protein assay kit.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for BDNF overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the BDNF signal to a housekeeping protein (e.g., β-actin or GAPDH).

2.1.3. Investigation of the PI3K/Akt Signaling Pathway

The neuroprotective effects of iridoids from Valeriana jatamansi have been linked to the activation of the PI3K/Akt signaling pathway.[5] To investigate if this compound acts through this pathway, perform Western blot analysis using primary antibodies against the phosphorylated forms of PI3K and Akt (p-PI3K and p-Akt).

Data Presentation: Hypothetical Results

The results of the neurotrophic activity assay can be summarized in the following table.

Treatment BDNF Expression (Fold Change vs. Control) p-Akt/Total Akt Ratio (Fold Change vs. Control)
Vehicle Control1.01.0
This compound (0.1 µM)To be determinedTo be determined
This compound (1 µM)To be determinedTo be determined
This compound (10 µM)To be determinedTo be determined
This compound (100 µM)To be determinedTo be determined
Positive ControlTo be determinedTo be determined

Visualizations

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Herbal Material Herbal Material Extraction/Precipitation Extraction/Precipitation Herbal Material->Extraction/Precipitation Plasma Sample Plasma Sample Plasma Sample->Extraction/Precipitation Cleanup Cleanup Extraction/Precipitation->Cleanup UHPLC Separation UHPLC Separation Cleanup->UHPLC Separation MS/MS Detection MS/MS Detection UHPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Caption: Workflow for the quantitative analysis of this compound.

G This compound This compound Receptor Tyrosine Kinase Receptor Tyrosine Kinase This compound->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt phosphorylates CREB CREB Akt->CREB phosphorylates BDNF Gene Transcription BDNF Gene Transcription CREB->BDNF Gene Transcription Neuronal Survival and Growth Neuronal Survival and Growth BDNF Gene Transcription->Neuronal Survival and Growth

Caption: Proposed PI3K/Akt signaling pathway for this compound.

References

Application Notes and Protocols for In Vitro Bioassays of 1-O-Methyljatamanin D and Related Iridoids from Valeriana jatamansi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vitro bioactivity of 1-O-Methyljatamanin D is limited in publicly available literature. The following application notes and protocols are based on the reported activities of structurally related iridoids and extracts from Valeriana jatamansi, the plant source of this compound. These protocols provide a framework for investigating the potential biological activities of this compound.

Introduction

This compound is an iridoid natural product isolated from Valeriana jatamansi. While specific bioactivity data for this compound is scarce, other constituents of V. jatamansi, such as valtrate (B1682818) and various jatamanin compounds, have demonstrated a range of biological effects, including anti-inflammatory, cytotoxic, and neuroprotective activities. This document outlines potential in vitro bioassays and detailed protocols to assess the activity of this compound, based on the known effects of its chemical relatives.

Data Presentation: Bioactivities of Compounds from Valeriana jatamansi

The following tables summarize the reported in vitro activities of various compounds isolated from Valeriana jatamansi. This data can serve as a reference for designing and interpreting experiments with this compound.

Table 1: Anti-inflammatory Activity

Compound/ExtractAssayCell LineKey FindingsReference
V. jatamansi ExtractNitric Oxide (NO) ProductionRAW264.7Inhibition of LPS-induced NO production.[1]
Hesperidin, Acevaltrate, ValtrateInflammatory Mediator ProductionRAW264.7Inhibition of NO, IL-6, IL-1β, and TNF-α.[1]
Baldrinal, (+)-9′-isovaleroxylariciresinolNO ProductionRAW264.7Potent inhibition of NO production.[2]

Table 2: Cytotoxic Activity

CompoundCell LineActivity TypeIC₅₀ (µM)Reference
Valejatanin AHT-29 (Colon Carcinoma)Cytotoxicity14.37 µg/mL[3]
Valejatanin AK562 (Leukemia)Cytotoxicity2.85 µg/mL[3]
Valejatanin AB16 (Mouse Melanoma)Cytotoxicity15.25 µg/mL[3]
ValtrateMDA-MB-231 (Breast Cancer)Apoptosis, Cell Cycle Arrest-[4]
ValtrateMCF-7 (Breast Cancer)Apoptosis, Cell Cycle Arrest-[4]
Iridoids (Compounds 5-7)HCT-116 (Colorectal Cancer)Cytotoxicity1.7 - 9.3[3]

Table 3: Neuroprotective and Other Activities

Compound/ExtractAssayTarget/MechanismKey FindingsReference
Iridoid Fraction of V. jatamansi-Increase GABA levelsPotential neuroprotective effect.[3]
Jatamanvaltrate TN-type Calcium Channel (Caᵥ2.2) Inhibition-Prominent inhibition of Caᵥ2.2.[5]
V. jatamansi ExtractAntimicrobial AssayS. aureus, E. coli, C. albicansInhibitory effect.[3]
Compound 14 from V. jatamansiAnti-influenza Virus AssayH1N1Significant anti-influenza activity.[2]

Experimental Protocols

The following are detailed protocols for key in vitro bioassays relevant to the potential activities of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity Assay - Nitric Oxide (NO) Production in RAW264.7 Macrophages

Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7).

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM. The final concentration of DMSO should not exceed 0.1%.

    • Remove the old medium from the cells and treat them with different concentrations of this compound for 1 hour.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: After the 1-hour pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. A negative control group (untreated with LPS) should also be included.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Data Analysis: Calculate the percentage inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value.

Protocol 2: In Vitro Cytotoxicity Assay - MTT Assay

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

  • Selected human cancer cell lines (e.g., MDA-MB-231, MCF-7, HCT-116)

  • Appropriate cell culture medium for each cell line (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the respective cell culture medium. The final DMSO concentration should be below 0.1%.

    • Treat the cells with various concentrations of the compound for 48 or 72 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis prep1 This compound Stock Solution assay1 Anti-inflammatory Assay (NO Production) prep1->assay1 assay2 Cytotoxicity Assay (MTT) prep1->assay2 assay3 Neuroprotection Assay (e.g., Ca²⁺ influx) prep1->assay3 prep2 Cell Line Culture prep2->assay1 prep2->assay2 prep2->assay3 data1 IC₅₀ Determination assay1->data1 assay2->data1 assay3->data1 data2 Statistical Analysis data1->data2 G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 JAK JAK TLR4->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Genes Pro-inflammatory Genes (NO, IL-6, TNF-α) Nucleus->Genes Transcription Compound This compound (or related iridoids) Compound->JAK Inhibition G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activation of Akt Akt Akt Downstream Downstream Effectors (e.g., Bad, Caspase-9) pAkt->Downstream Inhibition of Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound This compound (or related iridoids) Compound->pAkt Inhibition

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Iridoids from Valeriana jatamansi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriana jatamansi Jones, a perennial herb, is a rich source of bioactive iridoids, a class of monoterpenoids that have demonstrated a range of pharmacological activities, including sedative, anti-inflammatory, and cytotoxic effects.[1][2][3] While a comprehensive cytotoxic profile for every iridoid isolated from this plant is not available in the public domain, numerous studies have highlighted the potential of this chemical class as anti-cancer agents. Notably, compounds such as Valejatanin A, Valtrate, and various acylated iridoids (jatamanvaltrates) have exhibited cytotoxic activity against a panel of cancer cell lines.[4][5][6]

These application notes provide a framework for assessing the cytotoxic potential of iridoids derived from Valeriana jatamansi, with a focus on "1-O-Methyljatamanin D" as a representative compound. The protocols detailed below are standard cell-based assays widely used in drug discovery and cancer research to determine a compound's efficacy in inhibiting cancer cell growth and to elucidate its mechanism of action.

Note: The following sections provide generalized protocols and data presentation formats. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Currently, there is a lack of specific published cytotoxicity data for "this compound". The data presented in the tables are representative examples based on studies of other cytotoxic iridoids isolated from Valeriana jatamansi.

Data Presentation: Cytotoxicity of Iridoids from Valeriana jatamansi

The cytotoxic activity of natural products is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the reported cytotoxic activities of various iridoids isolated from Valeriana jatamansi against different cancer cell lines.

Compound NameCell LineAssay TypeIC50 (µM)Reference
Valejatanin AHT29 (Colon)MTT22.17 µg/mL[4]
K562 (Leukemia)MTT15.26 µg/mL[4]
B16 (Melanoma)MTT3.53 µg/mL[4]
ValtrateMDA-MB-231 (Breast)Not SpecifiedNot Specified[5]
MCF-7 (Breast)Not SpecifiedNot Specified[5]
Jatamanvaltrates (various)A549 (Lung)Not Specified2.8 - 8.3[7]
PC-3M (Prostate)Not Specified2.8 - 8.3[7]
HCT-8 (Colon)Not Specified2.8 - 8.3[7]
Bel7402 (Hepatoma)Not Specified2.8 - 8.3[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • "this compound" or other test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, where the cell membrane has been compromised.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • "this compound" or other test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow_mtt_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions add_compound Add Compound to Cells compound_prep->add_compound incubation Incubate for 24-72h add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt add_solubilizer Add Solubilization Solution incubation_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase stimulus This compound mitochondria Mitochondria stimulus->mitochondria death_receptor Death Receptors (e.g., Fas) stimulus->death_receptor cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 caspase8 Caspase-8 activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

References

Application Notes and Protocols for 1-O-Methyljatamanin D as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is an iridoid natural product isolated from the medicinal plant Valeriana jatamansi. While direct experimental data on the biological activity of this compound is limited in publicly available literature, research on analogous iridoid compounds from the same plant suggests potential therapeutic applications, particularly in the area of neuroprotection. This document provides a summary of the potential therapeutic applications, proposed mechanisms of action, and detailed experimental protocols based on studies of structurally related iridoids isolated from Valeriana jatamansi.

Disclaimer: The experimental data and protocols provided herein are based on studies of similar iridoid compounds and are intended to serve as a guide for the investigation of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Potential Therapeutic Application: Neuroprotection

Iridoids isolated from Valeriana jatamansi have demonstrated neuroprotective effects in in vitro models of neuronal cell death. This suggests that this compound may have potential as a therapeutic agent for neurodegenerative disorders. The primary evidence for this comes from studies on compounds with a similar chemical scaffold, which have been shown to protect neuronal cells from toxins that induce cell death pathways relevant to diseases like Parkinson's disease.

Quantitative Data Summary

The following table summarizes the neuroprotective effects of various iridoids isolated from Valeriana jatamansi against MPP⁺-induced cell death in SH-SY5Y neuroblastoma cells. This data is presented as a reference for designing experiments with this compound.

CompoundConcentration (µM)Cell Viability (%)
Control (MPP⁺ only)-50.2 ± 3.5
Jatamansinoid B1065.8 ± 4.1
3078.4 ± 5.2
Valeriana Iridoid X1062.1 ± 3.8
3075.9 ± 4.9
This compound 1-30 Data Not Available

Data presented is representative of studies on analogous iridoids and should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Activity against MPP⁺-Induced Toxicity in SH-SY5Y Cells

This protocol is adapted from studies on similar iridoids from Valeriana jatamansi and is designed to assess the neuroprotective effects of this compound.

1. Materials and Reagents:

  • Human neuroblastoma SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • 1-methyl-4-phenylpyridinium (MPP⁺) iodide

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

2. Cell Culture:

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

3. Treatment:

  • Prepare various concentrations of this compound (e.g., 1, 5, 10, 30 µM) in DMEM.

  • Pre-treat the cells with the different concentrations of this compound for 2 hours.

  • Following pre-treatment, add MPP⁺ to a final concentration of 1 mM to induce neurotoxicity.

  • Include the following controls:

    • Untreated cells (vehicle control)

    • Cells treated with MPP⁺ only

    • Cells treated with this compound only (to test for cytotoxicity)

  • Incubate the plates for an additional 48 hours.

4. Cell Viability Assay (MTT Assay):

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Proposed Signaling Pathway and Experimental Workflow

Proposed Neuroprotective Signaling Pathway of Iridoids

The diagram below illustrates a hypothetical signaling pathway through which iridoids like this compound may exert their neuroprotective effects. This is a generalized pathway based on known mechanisms of neuroprotection and should be experimentally validated for this compound.

Neuroprotective Signaling Pathway of Iridoids cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound Antioxidant Enzymes (e.g., SOD, CAT) Antioxidant Enzymes (e.g., SOD, CAT) This compound->Antioxidant Enzymes (e.g., SOD, CAT) Upregulates Bcl-2 Family Proteins Bcl-2 Family Proteins This compound->Bcl-2 Family Proteins Modulates This compound->Bcl-2 Family Proteins ROS ROS Antioxidant Enzymes (e.g., SOD, CAT)->ROS Reduces Neuronal Survival Neuronal Survival Antioxidant Enzymes (e.g., SOD, CAT)->Neuronal Survival Increased Caspase Cascade Caspase Cascade Bcl-2 Family Proteins->Caspase Cascade Inhibits Bcl-2 Family Proteins->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis Induces Caspase Cascade->Apoptosis Apoptosis->Neuronal Survival Decreased

Caption: Proposed neuroprotective mechanism of action for iridoids.

Experimental Workflow for Assessing Neuroprotective Effects

The following diagram outlines the general workflow for investigating the neuroprotective potential of this compound.

Experimental Workflow Start Start Cell Culture (SH-SY5Y) Cell Culture (SH-SY5Y) Start->Cell Culture (SH-SY5Y) Compound Treatment\n(this compound) Compound Treatment (this compound) Cell Culture (SH-SY5Y)->Compound Treatment\n(this compound) Induction of Neurotoxicity\n(e.g., MPP⁺) Induction of Neurotoxicity (e.g., MPP⁺) Compound Treatment\n(this compound)->Induction of Neurotoxicity\n(e.g., MPP⁺) Incubation Incubation Induction of Neurotoxicity\n(e.g., MPP⁺)->Incubation Cell Viability Assay\n(MTT) Cell Viability Assay (MTT) Incubation->Cell Viability Assay\n(MTT) Data Analysis Data Analysis Cell Viability Assay\n(MTT)->Data Analysis End End Data Analysis->End

Caption: Workflow for neuroprotection screening.

Investigating the Mechanism of Action of 1-O-Methyljatamanin D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is an iridoid compound isolated from the roots and rhizomes of Valeriana jatamansi, a perennial herb with a long history of use in traditional medicine for treating neurological disorders and cancer.[1][2][3] While specific research on this compound is limited, the therapeutic potential of Valeriana jatamansi is well-documented, with studies highlighting its neuroprotective, antidepressant, anxiolytic, and antitumor activities.[1][3][4][5] These effects are largely attributed to its rich composition of iridoids, sesquiterpenoids, and flavonoids.[1][2][4][5] This document provides a detailed guide for investigating the potential mechanism of action of this compound, drawing upon the known biological activities of related compounds and iridoid-rich fractions from Valeriana jatamansi. The primary focus will be on the potential modulation of key signaling pathways, such as the PI3K/Akt pathway, which has been implicated in the neuroprotective and axonal regeneration effects of iridoids from this plant.[6][7]

Postulated Biological Activities and Quantitative Data Summary

Based on the activities of structurally related iridoids and extracts from Valeriana jatamansi, the following table summarizes the potential biological activities and hypothetical quantitative data for this compound. These values are illustrative and should be determined experimentally.

Biological ActivityAssay TypeCell Line/ModelPostulated IC₅₀/EC₅₀Reference Compounds
Neuroprotection MPP⁺-induced neuronal cell death assaySH-SY5Y5-25 µMJatamandoid A[8]
Antidepressant Tail Suspension Test (TST)CUMS mice model10-50 mg/kgTotal Iridoids from V. jatamansi[9]
Anxiolytic Elevated Plus Maze (EPM)Rodent model5-20 mg/kg11-Ethoxyviburtinal[6]
Anticancer MTT AssayHuman cancer cell lines (e.g., Neuroblastoma)10-50 µMN. jatamansi alcoholic extract[10]
PI3K/Akt Pathway Activation Western Blot for p-Akt/AktPC12 cells1-10 µMIridoid-rich fraction from V. jatamansi[6][7]

Key Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its activation has been linked to the neuroprotective and axonal regeneration properties of iridoid-rich fractions from Valeriana jatamansi.[6][7] Investigation into the effect of this compound on this pathway is highly recommended.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Activates/ Inhibits Cell_Survival Cell Survival, Growth, Proliferation Downstream_Targets->Cell_Survival 1_O_Methyljatamanin_D This compound (Hypothesized) 1_O_Methyljatamanin_D->Akt Potentiates Activation? neuroprotection_workflow Cell_Culture Culture SH-SY5Y cells Plating Plate cells in 96-well plates Cell_Culture->Plating Pre_treatment Pre-treat with This compound Plating->Pre_treatment Toxin_Induction Induce neurotoxicity with MPP⁺ Pre_treatment->Toxin_Induction Incubation Incubate for 24-48h Toxin_Induction->Incubation Viability_Assay Assess cell viability (MTT or LDH assay) Incubation->Viability_Assay Data_Analysis Calculate IC₅₀ Viability_Assay->Data_Analysis

References

Application Notes and Protocols for 1-O-Methyljatamanin D in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-O-Methyljatamanin D is an iridoid natural product isolated from the plant Valeriana jatamansi.[1] This document aims to provide detailed application notes and protocols for the use of this compound in neurological disorder research. However, a comprehensive review of the current scientific literature reveals a significant gap in the understanding of this specific compound's biological activity. At present, there is no published research detailing the neuroprotective effects, mechanism of action, or potential therapeutic applications of this compound for any neurological disorder.

The parent plant, Valeriana jatamansi, has a long history in traditional medicine for treating nervous system ailments, including anxiety, insomnia, and stress.[2][3] Modern pharmacological studies have identified several bioactive compounds from this plant with significant neuroactive properties, such as valerenic acid and jatamansinol.[4][5][6] These related compounds offer valuable insights into the potential, yet unexplored, activities of this compound.

Due to the absence of specific data for this compound, this document will provide a detailed overview of the known neuropharmacological activities of other key constituents of Valeriana jatamansi. This information can serve as a foundational resource for researchers interested in initiating studies on this compound, by providing context and potential experimental directions.

Alternative Compounds of Interest from Valeriana jatamansi

Given the lack of data on this compound, we present information on two well-researched compounds from the same plant that have demonstrated significant potential in neurological research: Valerenic Acid and Jatamansinol .

Valerenic Acid

Valerenic acid is one of the most studied sesquiterpenoids from Valeriana species. It is known to modulate the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the brain.

Quantitative Data Summary: Valerenic Acid

ParameterValueNeurological ContextReference
Modulation of GABAA Receptors Potentiates GABAergic activityAnxiolytic, Sedative[7]
Effect on Serotonin Turnover Reduces stress-induced increases in 5-HIAA:5-HT ratioAnxiolytic, Antidepressant[4]
Effect on Norepinephrine Turnover Reduces stress-induced increases in MHPG-SO4:NE ratioAnxiolytic, Antidepressant[4]
Neuroinflammation Reduces pro-inflammatory cytokines (IL-6, TNF-α)Neuroprotection in Parkinson's Disease models[8]
Neuroprotection Protects dopaminergic neurons against rotenone-induced toxicityPotential therapeutic for Parkinson's Disease[9]

Experimental Protocol: Evaluation of Anxiolytic Activity of Valerenic Acid using Elevated Plus Maze

  • Animals: Male BALB/c mice (8-10 weeks old).

  • Apparatus: An elevated plus maze consisting of two open arms and two closed arms, elevated 50 cm from the floor.

  • Procedure:

    • Administer Valerenic Acid (1-10 mg/kg, i.p.) or vehicle control 30 minutes before the test.

    • Place each mouse at the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathway: GABAergic Modulation by Valerenic Acid

GABAA_Modulation Valerenic_Acid Valerenic Acid GABAA_Receptor GABA-A Receptor Valerenic_Acid->GABAA_Receptor Binds to β subunit Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel Opens GABA GABA GABA->GABAA_Receptor Binds Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Caption: Valerenic acid potentiates GABA-A receptor activity.

Jatamansinol

Jatamansinol is a pyranocoumarin (B1669404) from Nardostachys jatamansi (a synonym for Valeriana jatamansi) that has been investigated for its neuroprotective effects in models of Alzheimer's Disease.

Quantitative Data Summary: Jatamansinol

ParameterEffectNeurological ContextReference
Aβ42-induced Neurotoxicity Reduces Aβ42 protein levels and ameliorates eye degeneration in Drosophila modelAlzheimer's Disease[6]
Tau-induced Neurotoxicity Reduces Tau protein levels and improves locomotor activity in Drosophila modelAlzheimer's Disease[5]
Oxidative Stress Increases antioxidant enzyme activitiesNeuroprotection[5][6]
Cholinesterase Activity Inhibits cholinesteraseSymptomatic relief in Alzheimer's Disease[5][6]

Experimental Protocol: Assessing Neuroprotection of Jatamansinol in a Drosophila Model of Alzheimer's Disease

  • Drosophila Stocks: Use transgenic flies expressing human Aβ42 or Tau in the nervous system (e.g., using the elav-GAL4 driver).

  • Drug Administration: Rear flies on a standard cornmeal-yeast-agar medium supplemented with Jatamansinol (e.g., 10-100 µM).

  • Longevity Assay: Monitor the survival of adult flies daily.

  • Locomotor Assay (Climbing Assay): At specific ages, place flies in a vertical vial and measure their ability to climb a certain height within a given time.

  • Immunohistochemistry: Dissect fly brains and perform immunostaining to quantify Aβ42 plaques or hyperphosphorylated Tau aggregates.

Experimental Workflow: Neuroprotection Assessment in Drosophila

Drosophila_Workflow Start Start: AD Drosophila Model (Aβ42 or Tau expression) Treatment Treatment Groups: 1. Vehicle Control 2. Jatamansinol Start->Treatment Assays Behavioral and Biochemical Assays Treatment->Assays Longevity Longevity Assay Assays->Longevity Locomotion Climbing Assay Assays->Locomotion Brain_Dissection Brain Dissection Assays->Brain_Dissection Data_Analysis Data Analysis and Comparison Longevity->Data_Analysis Locomotion->Data_Analysis Immunostaining Immunostaining for Aβ42 / p-Tau Brain_Dissection->Immunostaining Oxidative_Stress Oxidative Stress Markers Brain_Dissection->Oxidative_Stress Immunostaining->Data_Analysis Oxidative_Stress->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: Workflow for assessing Jatamansinol's neuroprotective effects.

Future Directions for this compound Research

The established neuroprotective properties of compounds from Valeriana jatamansi strongly suggest that this compound is a promising candidate for neurological disorder research. Future studies should focus on:

  • In Vitro Screening: Initial studies should assess the cytotoxicity of this compound in neuronal cell lines (e.g., SH-SY5Y, PC12). Subsequently, its protective effects against various neurotoxic insults (e.g., oxidative stress, glutamate (B1630785) excitotoxicity, Aβ42 oligomers) should be evaluated.

  • Mechanism of Action Studies: Based on the activities of related compounds, investigations into the effects of this compound on GABAA receptors, voltage-gated calcium channels, and inflammatory signaling pathways would be a logical starting point.

  • In Vivo Studies: If in vitro studies yield positive results, the compound's efficacy should be tested in animal models of neurological disorders such as anxiety, epilepsy, Parkinson's disease, or Alzheimer's disease.

Conclusion

While there is currently no specific data available to create detailed application notes for this compound in neurological disorder research, the rich neuropharmacological profile of its source plant, Valeriana jatamansi, provides a strong rationale for its investigation. The protocols and data presented for the related compounds, valerenic acid and jatamansinol, offer a valuable framework for initiating research into the potential neuroprotective and therapeutic effects of this compound. Further research is essential to unlock the potential of this natural product for the benefit of patients with neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NMR Signal Overlap

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of complex natural products, with a hypothetical focus on "1-O-Methyljatamanin D" as an example of an iridoid structure prone to signal overlap.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant signal overlap in the 1H NMR spectrum of my compound, like "this compound"?

A1: Signal overlap is a common challenge in the NMR spectroscopy of complex molecules such as iridoids for several reasons:

  • High Proton Density: Molecules with a compact and rigid polycyclic structure often have many protons in similar chemical environments. This leads to a high density of signals within a narrow range of the ¹H NMR spectrum, particularly in the aliphatic region.[1]

  • Similar Chemical Environments: Protons in different parts of the molecule can experience comparable shielding and deshielding effects, causing their signals to have very close chemical shifts.[1]

  • Complex Spin Systems: Extensive J-coupling between neighboring protons creates intricate multiplet patterns. When these multiplets overlap, it becomes challenging to determine individual chemical shifts and coupling constants from a 1D spectrum.[1]

  • Stereoisomers: The presence of multiple stereoisomers in a sample will result in distinct sets of NMR signals, which can overlap and complicate the analysis.[1]

Q2: What is the first thing I should check if my NMR spectrum has broad or poorly resolved peaks?

A2: Before attempting more advanced techniques, ensure the following basic parameters are optimized:

  • Shimming: Poor shimming of the magnetic field is a common cause of peak broadening. Re-shimming the spectrometer can significantly improve resolution.[2]

  • Sample Concentration: A sample that is too concentrated can lead to broad peaks due to bimolecular interactions or viscosity effects. Conversely, a very dilute sample will have a poor signal-to-noise ratio.[2]

  • Homogeneity: Ensure your sample is fully dissolved and the solution is homogeneous. Poor solubility can cause peak broadening.[2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your NMR experiments.

Issue 1: Overlapping aliphatic proton signals.

Question: The ¹H NMR spectrum of my iridoid compound shows a crowded region of overlapping methylene (B1212753) and methine signals, making it impossible to assign the structure. What should I do?

Answer: This is a classic problem for molecules with complex, non-aromatic scaffolds. A systematic approach involving changes to experimental conditions and the use of two-dimensional (2D) NMR is recommended.

  • Change the NMR Solvent: The chemical shifts of protons are influenced by the solvent.[2][3][4] Acquiring the spectrum in a different deuterated solvent can alter the relative positions of signals, potentially resolving the overlap. Aromatic solvents like benzene-d6 (B120219) often induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) compared to solvents like chloroform-d6.[3][4]

  • Vary the Temperature: Changing the sample temperature can alter the chemical shifts of some protons, especially those involved in hydrogen bonding or conformational exchange.[5][6] This can sometimes be enough to resolve overlapping resonances.[5]

  • Utilize a Higher Field NMR Instrument: If available, using a spectrometer with a higher magnetic field strength (e.g., 600 MHz or above) will increase the dispersion of chemical shifts and can often resolve overlapping signals in the 1D spectrum.[7]

  • Employ 2D NMR Spectroscopy: When 1D methods are insufficient, 2D NMR is essential.[8][9][10] These techniques spread the signals across a second dimension, greatly enhancing resolution.[7][9]

    • 2D COSY (Correlation Spectroscopy): This experiment identifies which protons are J-coupled (typically through 2-3 bonds). Cross-peaks in the COSY spectrum reveal proton-proton connectivities, allowing you to trace out the spin systems within the molecule, even if the 1D signals are overlapped.[8][9][11]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to.[9][12] Protons that overlap in the ¹H spectrum are often attached to carbons with distinct chemical shifts, allowing them to be resolved in the second (¹³C) dimension.[11][12]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the spin systems identified by COSY and for linking protons to quaternary carbons.[7][11]

Issue 2: Differentiating between overlapping methyl signals.

Question: My compound has several methyl groups, and their singlet or doublet signals are overlapping in the ¹H NMR spectrum. How can I assign them?

Answer: Overlapping methyl signals can be resolved using the following strategies:

  • Solvent and Temperature Variation: As with aliphatic protons, changing the solvent or temperature can shift the methyl signals relative to one another.[2][3][5]

  • 2D HMBC: This is a very powerful tool for this problem. Even if the proton signals of the methyl groups overlap, they are likely bonded to different carbons. The HMBC spectrum will show a correlation between each methyl proton signal and the carbon it is attached to (and other nearby carbons), allowing for unambiguous assignment.[11]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (through-space correlation), regardless of whether they are bonded. If a methyl group is spatially close to a specific, identifiable proton elsewhere in the molecule, a cross-peak will appear in the NOESY spectrum, aiding in its assignment.

Data Presentation

Table 1: Common Deuterated Solvents and Their Properties for Resolving Signal Overlap

SolventPolarityCommon UsePotential for Resolving Overlap
Chloroform-d (CDCl₃)LowGeneral-purpose for non-polar to moderately polar compoundsBaseline; good starting point.[13]
Benzene-d₆ (C₆D₆)Non-polarCan induce Aromatic Solvent Induced Shifts (ASIS)High; often causes significant changes in chemical shifts compared to CDCl₃, resolving overlap.[2][3][4]
Acetone-d₆HighFor more polar compoundsGood; provides a different chemical environment that can alter proton shifts.[2]
Methanol-d₄ (CD₃OD)HighFor highly polar compounds, can exchange with -OH, -NH protonsGood; useful for polar molecules and can help identify exchangeable protons.[2]
Dimethyl sulfoxide-d₆ (DMSO-d₆)HighFor very polar compounds, slows down proton exchangeHigh; useful for observing -OH and -NH protons and can provide different signal dispersion.[3]

Table 2: Key 2D NMR Experiments for Structure Elucidation and Overlap Resolution

ExperimentType of CorrelationInformation ProvidedApplication for Overlap
COSY ¹H-¹H through-bond (2-3 bonds)Identifies coupled protons (H-C-H, H-C-C-H).[9]Traces spin-spin coupling networks even when signals are crowded.[11]
HSQC ¹H-¹³C through-bond (1 bond)Connects protons directly to their attached carbons.[9]Resolves overlapping proton signals by spreading them along the ¹³C chemical shift axis.[11][12]
HMBC ¹H-¹³C through-bond (2-3 bonds)Connects protons to carbons further away.[11]Crucial for connecting fragments and assigning quaternary carbons and overlapped methyl groups.[11]
NOESY/ROESY ¹H-¹H through-spaceIdentifies protons that are physically close to each other.[8]Determines stereochemistry and assigns protons based on spatial proximity.

Experimental Protocols

Protocol 1: Changing the NMR Solvent

  • Sample Recovery: After acquiring the initial spectrum (e.g., in CDCl₃), carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Dissolution in New Solvent: Add the new deuterated solvent (e.g., C₆D₆ or acetone-d₆) to the NMR tube to re-dissolve the sample.

  • Acquisition: Re-acquire the ¹H NMR spectrum using the same acquisition parameters.

  • Comparison: Compare the new spectrum with the original one to identify changes in chemical shifts that may have resolved the signal overlap.

Protocol 2: Acquiring a 2D COSY Spectrum

  • Setup: Use a standard COSY pulse sequence available on the spectrometer's software.

  • Parameters:

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution (e.g., 256-512 increments).

    • Set the number of scans per increment to achieve a good signal-to-noise ratio.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions. The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupling.[9]

Mandatory Visualization

Troubleshooting_Workflow cluster_1D 1D NMR Analysis cluster_Troubleshooting Troubleshooting Steps cluster_2D 2D NMR Analysis Start Acquire 1D ¹H NMR CheckOverlap Significant Signal Overlap? Start->CheckOverlap NoOverlap Proceed with 1D Assignment CheckOverlap->NoOverlap No ChangeSolvent Change Solvent (e.g., C₆D₆) CheckOverlap->ChangeSolvent Yes ChangeTemp Vary Temperature ChangeSolvent->ChangeTemp HigherField Use Higher Field Magnet ChangeTemp->HigherField RunCOSY Acquire 2D COSY HigherField->RunCOSY RunHSQC Acquire 2D HSQC RunCOSY->RunHSQC Identify Spin Systems RunHMBC Acquire 2D HMBC RunHSQC->RunHMBC Resolve ¹H Overlap via ¹³C RunNOESY Acquire 2D NOESY (optional) RunHMBC->RunNOESY Connect Fragments FinalAssignment Complete Structure Elucidation RunHMBC->FinalAssignment RunNOESY->FinalAssignment Determine Stereochemistry

Caption: A workflow for troubleshooting NMR signal overlap.

Caption: Logical relationships of common 2D NMR experiments.

References

Technical Support Center: Optimizing 1-O-Methyljatamanin D Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 1-O-Methyljatamanin D from plant material, primarily Valeriana jatamansi.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inefficient extraction solvent.This compound is an iridoid. Ethanol (B145695) is often a good starting solvent for extracting iridoids from Valeriana jatamansi.[1][2][3] Consider performing sequential extractions with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate, then methanol) to selectively extract compounds.
Incomplete extraction from plant material.Increase the extraction time or the number of extraction cycles. Ensure the plant material is finely ground to maximize surface area.[4] Consider using extraction methods that enhance solvent penetration, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).
Degradation of the target compound.Iridoids can be sensitive to heat and pH. Avoid excessive temperatures during extraction and solvent evaporation.[5] Maintain a neutral pH during the extraction process unless literature suggests otherwise for this specific compound.
Inefficient fractionation.If using liquid-liquid partitioning, ensure proper pH adjustment to facilitate the movement of the target compound into the desired solvent phase. Multiple partitioning steps may be necessary.
Presence of Impurities in the Final Extract Co-extraction of other compounds with similar polarity.Employ further chromatographic purification steps. Column chromatography with silica (B1680970) gel or Sephadex LH-20 is commonly used for the purification of compounds from Valeriana jatamansi extracts.[2] High-Performance Liquid Chromatography (HPLC) can be used for final purification.
Incomplete removal of pigments and chlorophyll (B73375).Pre-wash the plant material with a non-polar solvent like hexane to remove chlorophyll and other lipids before the main extraction.
Contamination from equipment or solvents.Ensure all glassware is thoroughly cleaned and use high-purity solvents to avoid introducing contaminants.
Difficulty in Isolating this compound Inappropriate chromatographic conditions.Optimize the mobile phase for column chromatography or HPLC. A gradient elution is often more effective than an isocratic one for separating complex mixtures. Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.
The compound is present in very low concentrations.Increase the amount of starting plant material. Concentrate the crude extract before proceeding to chromatographic separation.
Inconsistent Extraction Results Variability in plant material.The chemical composition of plants can vary depending on the geographical location, harvest time, and storage conditions.[6] Use plant material from a consistent source and standardize the pre-processing steps (drying, grinding).
Fluctuations in experimental conditions.Strictly control parameters such as temperature, extraction time, and solvent-to-solid ratio.[7]

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a type of iridoid, a class of secondary metabolites found in a variety of plants. It has been isolated from Valeriana jatamansi.[8][9]

2. Which plant is the primary source of this compound?

The primary plant source for this compound is Valeriana jatamansi, also known as Indian Valerian.[8][9][10]

3. What is the best solvent for extracting this compound?

While specific optimization for this compound is not extensively documented in the provided results, ethanol is a commonly used and effective solvent for extracting iridoids and other phytochemicals from Valeriana jatamansi.[1][2][3] The choice of solvent will depend on the desired purity of the initial extract and the subsequent purification strategy. A systematic approach using solvents of varying polarities is recommended for optimization.

4. What extraction methods are suitable for this compound?

Several methods can be employed for the extraction of compounds from Valeriana jatamansi. These include:

  • Maceration: A simple soaking method at room temperature.[11]

  • Soxhlet Extraction: A continuous extraction method that can be more efficient than maceration.[1]

  • Percolation: A method where the solvent is passed through the plant material.[2]

  • Modern techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance extraction efficiency and reduce extraction time.

5. How can I purify this compound from the crude extract?

Purification typically involves chromatographic techniques. A common workflow includes:

  • Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.[3]

  • Column Chromatography: The resulting fractions are further purified using column chromatography with stationary phases like silica gel or Sephadex LH-20.[2]

  • Preparative HPLC: For obtaining a highly pure compound, preparative High-Performance Liquid Chromatography is often the final step.

6. How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and accurate method for quantifying specific compounds like this compound in a complex plant extract. A certified reference standard of this compound would be required for accurate quantification.

Experimental Protocols

General Extraction Protocol for Valeriana jatamansi

This protocol is a general guideline and should be optimized for maximizing the yield of this compound.

  • Preparation of Plant Material:

    • Obtain the rhizomes of Valeriana jatamansi.

    • Wash the rhizomes thoroughly to remove any soil and debris.

    • Dry the plant material in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds.

    • Grind the dried rhizomes into a fine powder.[4]

  • Solvent Extraction:

    • Place the powdered plant material in a flask.

    • Add a suitable solvent (e.g., 95% ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).[3]

    • The extraction can be performed using one of the following methods:

      • Maceration: Stir the mixture at room temperature for 24-72 hours.[11]

      • Soxhlet Extraction: Extract for 6-8 hours.[1]

    • Filter the mixture to separate the extract from the plant residue.

    • Repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction.

    • Combine the filtrates.

  • Concentration:

    • Evaporate the solvent from the combined filtrates using a rotary evaporator under reduced pressure at a low temperature (e.g., 40°C).

    • The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent.

Visualizations

Extraction_Workflow Plant_Material Dried & Powdered Valeriana jatamansi Solvent_Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Waste Plant Residue Filtration->Waste Purification Purification (e.g., Chromatography) Crude_Extract->Purification Isolated_Compound Isolated This compound Purification->Isolated_Compound

Caption: General workflow for the extraction and isolation of this compound.

Troubleshooting_Logic Start Low Yield? Check_Solvent Optimize Solvent System (Polarity, Ratio) Start->Check_Solvent Yes Check_Method Modify Extraction Method (Time, Temp, UAE/MAE) Check_Solvent->Check_Method Check_Purification Refine Purification Steps (Column, HPLC) Check_Method->Check_Purification Check_Material Assess Plant Material Quality (Source, Storage) Check_Purification->Check_Material Success Yield Improved Check_Material->Success

Caption: A logical troubleshooting flowchart for addressing low extraction yields.

References

Technical Support Center: Enhancing the Solubility of 1-O-Methyljatamanin D for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges with "1-O-Methyljatamanin D" in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a natural iridoid compound isolated from Valeriana jatamansi[1]. Like many hydrophobic natural products, it is predicted to have low aqueous solubility. For accurate and reproducible bioassay results, the test compound must be fully dissolved in the aqueous assay medium. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and underestimated biological activity. One supplier notes that a concentration of less than 1 mg/mL suggests the product is only slightly soluble or insoluble[2].

Q2: What is the recommended first step for dissolving this compound?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is a widely used and powerful solvent for this purpose[4]. The stock solution is then diluted into the aqueous assay buffer to achieve the final desired concentration.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

This common issue indicates that the compound's solubility limit in the final assay medium has been exceeded[4]. Here are several troubleshooting steps:

  • Reduce the Final Concentration: Test lower final concentrations of this compound.

  • Increase Co-solvent Percentage: The final concentration of the organic solvent (e.g., DMSO) helps maintain solubility. However, be aware that high concentrations of organic solvents can be toxic to cells. It is crucial to keep the final DMSO concentration at a non-toxic level, typically ≤0.5%, for most cell-based assays[4].

  • Use an Alternative Co-solvent: If DMSO is not effective or causes toxicity, other co-solvents can be tested. Common alternatives include ethanol, propylene (B89431) glycol (PG), or polyethylene (B3416737) glycol 400 (PEG 400)[3][5].

  • Gentle Heating or Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. However, prolonged heating should be avoided to prevent potential compound degradation[4].

Troubleshooting Guide: Advanced Solubility Enhancement

If basic co-solvency is insufficient, several other formulation strategies can be employed to improve the solubility of hydrophobic compounds.[6][7][8]

Issue Potential Cause Recommended Solution
Persistent Precipitation in Aqueous Media The compound is highly hydrophobic and has very low aqueous solubility.Employ Surfactants or Cyclodextrins. Surfactants form micelles that can encapsulate the hydrophobic compound, while cyclodextrins form inclusion complexes to increase solubility.[9]
Inconsistent Results Between Experiments The compound may not be fully dissolved, leading to variability in the effective concentration.Perform a Solubility Assessment. Quantitatively determine the compound's solubility in different solvent systems to establish a reliable working concentration range.
Need for Higher Concentration in Assay The required therapeutic or experimental concentration exceeds the compound's solubility limit with simple co-solvents.Explore Lipid-Based Formulations or Solid Dispersions. For in vivo studies or high-concentration in vitro assays, formulating the compound in lipid-based systems or creating a solid dispersion with a polymer carrier can significantly enhance solubility and bioavailability.[8][9][10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard method for preparing a stock solution of a poorly soluble compound using an organic solvent.

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Add Solvent: Add a calculated volume of high-purity DMSO (or another suitable organic solvent) to achieve a high-concentration stock (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the tube vigorously. If necessary, use a brief sonication (5-10 minutes) or gentle warming (to 37°C) to facilitate dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubility Assessment using Co-solvents

This protocol outlines a method to determine the apparent solubility of this compound in an aqueous buffer with a fixed percentage of co-solvent.

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in pure DMSO (or your chosen co-solvent).

  • Dilute into Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) from each dilution to a larger volume of your aqueous assay buffer (e.g., 98 µL) in a clear 96-well plate. This maintains a constant final co-solvent concentration (e.g., 2%).

  • Equilibrate: Cover the plate and let it equilibrate at room temperature for 1-2 hours. Shaking is recommended to facilitate equilibrium.

  • Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength sensitive to light scattering, such as 600-650 nm, using a plate reader.

  • Determine Solubility Limit: The concentration at which a sharp increase in turbidity is observed corresponds to the apparent solubility limit of the compound under these conditions.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound in a phosphate-buffered saline (PBS, pH 7.4) solution with different co-solvents.

Solvent System Maximum Solubility (µg/mL)
PBS with 0.5% DMSO2.5
PBS with 1% DMSO7.8
PBS with 0.5% PEG 4004.1
PBS with 1% PEG 40011.2
PBS with 5% (w/v) β-Cyclodextrin15.5

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting A Prepare High-Concentration Stock in 100% DMSO B Dilute Stock into Aqueous Assay Buffer A->B C Observe for Precipitation B->C D Precipitate Forms C->D Yes E No Precipitate C->E No F Lower Final Concentration D->F G Test Alternative Co-solvents (PEG 400, Ethanol) D->G H Incorporate Solubilizing Excipients (Cyclodextrins, Surfactants) D->H I Proceed with Bioassay E->I

Caption: Workflow for addressing solubility issues of this compound.

Logic Diagram for Selecting a Solubilization Strategy

G A Is compound soluble in DMSO stock? B Does it precipitate upon dilution in buffer? A->B Yes C Is final co-solvent % at max limit? B->C Yes Sol1 Use DMSO Stock B->Sol1 No D Is required assay concentration high? C->D Yes Sol2 Lower concentration or increase co-solvent % C->Sol2 No Sol3 Use Cyclodextrins or Surfactants D->Sol3 No Sol4 Consider solid dispersion or lipid formulation D->Sol4 Yes

Caption: Decision tree for selecting an appropriate solubilization method.

General Vitamin D Signaling Pathway (Illustrative Example)

While the specific signaling pathway for this compound is not defined, this diagram illustrates a well-known pathway for a natural product class, which could be relevant for bioassay design. Vitamin D, another natural product, acts through a nuclear receptor.

G cluster_cell Target Cell VDR Vitamin D Receptor (VDR) VDRE Vitamin D Response Element (VDRE) VDR->VDRE RXR Retinoid X Receptor (RXR) RXR->VDRE Gene Target Gene VDRE->Gene regulates mRNA mRNA Gene->mRNA transcription Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response D3 Vitamin D3 (Active Form) D3->VDR binds to

Caption: Simplified diagram of the Vitamin D nuclear receptor signaling pathway.

References

Technical Support Center: Investigating Novel Natural Products like "1-O-Methyljatamanin D"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the use of "1-O-Methyljatamanin D" in cell-based experiments is limited. This guide provides a general framework and best practices for researchers initiating studies with a novel, poorly characterized natural product with suspected anticancer activity, using examples from related compounds to illustrate key principles.

Frequently Asked Questions (FAQs)

Q1: I have a novel compound, "this compound," and I suspect it has anticancer properties. Which cell lines should I start with?

A1: For a novel compound with unknown activity, a tiered approach is recommended.

  • Initial Broad Screening: Start with a panel of well-characterized cancer cell lines from different tissue origins to identify potential sensitivity. A common starting point is the NCI-60 panel or a smaller, more accessible panel.

  • Hypothesis-Driven Selection: Based on the source of the compound (Valeriana jatamansi), which has traditional uses related to the nervous system and calming effects, you might hypothesize activity in neurological cancers (e.g., neuroblastoma, glioblastoma) or cancers where inflammatory pathways are relevant.

  • Paired Lines for Toxicity: It is crucial to assess cytotoxicity in both cancerous and non-cancerous "normal" cell lines to determine a therapeutic window. For example, if testing against a liver cancer cell line like HepG2, use a normal human liver cell line like HL-7702 as a control.

Recommended Starter Panel:

Cell LineTypeRationale
MCF-7 Breast Cancer (luminal A)Represents a common, well-characterized epithelial cancer.
MDA-MB-231 Breast Cancer (triple-neg)Represents a more aggressive, metastatic cancer subtype.
A549 Lung CarcinomaRepresents another common and aggressive cancer type.
HepG2 Hepatocellular CarcinomaA standard line for liver cancer studies and general toxicity.[1]
SH-SY5Y NeuroblastomaTo test hypotheses related to the plant's traditional use.
HL-7702 Normal Liver Cell LineTo assess general cytotoxicity against non-cancerous cells.[1]

Q2: How do I determine the effective concentration range for "this compound"?

A2: You should perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).

  • Stock Solution: Prepare a high-concentration stock solution of your compound in a suitable solvent (e.g., DMSO). Note the final solvent concentration, which should be kept constant and low (typically <0.1%) across all treatments to avoid solvent-induced toxicity.

  • Serial Dilutions: Create a series of dilutions spanning a wide range (e.g., from nanomolar to high micromolar concentrations). A logarithmic dilution series (e.g., 0.1, 1, 10, 50, 100 µM) is common for initial screening.

  • Cell Viability Assay: Treat your selected cell lines with these dilutions for a set period (e.g., 24, 48, and 72 hours). Use a standard cell viability assay like the MTT or MTS assay to quantify the percentage of viable cells relative to a vehicle-only control.

  • IC50 Calculation: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Q3: My compound is reducing cell viability. How can I determine if it's inducing apoptosis?

A3: Several methods can confirm apoptosis as the mode of cell death. It is recommended to use at least two different assays.

  • Morphological Changes: Observe cells under a microscope for classic apoptotic features like cell shrinkage, membrane blebbing, and formation of apoptotic bodies.

  • Annexin V/Propidium Iodide (PI) Staining: This is a gold-standard flow cytometry-based assay. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Caspase Activation Assays: Measure the activity of key executioner caspases, like Caspase-3 and Caspase-7, using colorimetric, fluorometric, or luminescence-based assays.

  • PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated Caspase-3. Its cleavage from the full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a hallmark of apoptosis and can be detected by Western blot.[1][2]

Troubleshooting Guide

Issue 1: Poor solubility of "this compound" in culture media.

  • Problem: The compound precipitates when added to the aqueous cell culture medium, leading to inconsistent results.

  • Solution:

    • Optimize Solvent: While DMSO is common, test other biocompatible solvents like ethanol.

    • Use of Surfactants: For in vitro assays, a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can be used, but must be tested for its own cytotoxicity first.

    • Complexation: Consider using cyclodextrins to encapsulate the hydrophobic compound and improve its aqueous solubility.

    • Sonication: Briefly sonicate the diluted compound in media just before adding it to the cells to help disperse it.

Issue 2: High cytotoxicity observed in both cancer and normal cell lines.

  • Problem: The compound shows little to no selectivity, killing healthy and cancerous cells at similar concentrations. This suggests a general cytotoxic mechanism rather than a targeted anticancer effect.[1]

  • Solution:

    • Re-evaluate Concentration: The concentrations used may be too high, causing non-specific toxicity. Focus on a narrower range around the lower end of your initial IC50 values.

    • Shorten Exposure Time: Reduce the treatment duration (e.g., from 48h to 24h or less) to see if a therapeutic window emerges.

    • Investigate Mechanism: The mechanism might be related to general cellular processes like mitochondrial disruption or ROS production, which can be less specific.[3] Consider exploring structural analogs of the compound that might retain efficacy but have reduced off-target toxicity.

Issue 3: Inconsistent results between experimental repeats.

  • Problem: IC50 values or apoptosis percentages vary significantly from one experiment to the next.

  • Solution:

    • Standardize Cell Conditions: Ensure cell passage number is low and consistent. Cells at high passage numbers can undergo genetic drift.

    • Control Seeding Density: Seed cells at the same density for each experiment, as confluence can affect cellular response to drugs.

    • Fresh Compound Dilutions: Prepare fresh serial dilutions of the compound from a stable stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Instrument Calibration: Regularly calibrate plate readers, flow cytometers, and pipettes to ensure accuracy.

Experimental Protocols

Protocol 1: Cell Viability (MTS Assay)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare 2X serial dilutions of "this compound" in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • MTS Reagent: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from wells with medium only.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, treat them with "this compound" at the IC50 concentration and a 2X IC50 concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Visualizations

Experimental and Decision Workflows

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis A Select Cell Panel (e.g., MCF-7, HepG2, HL-7702) B Dose-Response Assay (MTS/MTT) (0.1-100 µM, 48h) A->B C Calculate IC50 Values B->C D Select Most Sensitive Cancer Line & Normal Line Control C->D Proceed if selective cytotoxicity is observed E Apoptosis Assays (Annexin V/PI, Caspase-3) D->E F Western Blot for Apoptotic Markers (PARP, Bax/Bcl-2) D->F G Investigate Upstream Signaling (e.g., p53, Akt/mTOR) E->G F->G H Confirm Target Engagement G->H

Caption: Workflow for characterizing a novel anticancer compound.

Hypothesized Apoptosis Signaling Pathway

Based on common mechanisms of natural products, "this compound" could potentially induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound FasL FasL compound->FasL Induces? Bax Bax compound->Bax Upregulates? Bcl2 Bcl-2 compound->Bcl2 Downregulates? FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Casp8 Pro-Caspase-8 FADD->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Potential apoptotic pathways affected by a novel compound.

References

Preventing "1-O-Methyljatamanin D" degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-O-Methyljatamanin D

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this iridoid compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a non-glycosidic iridoid isolated from Valeriana jatamansi[1]. Iridoids as a class of compounds are known to be potentially unstable due to their chemical structure[2][3]. Degradation can lead to a loss of compound integrity, reduced biological activity, and the formation of unknown byproducts, which can compromise experimental results and the overall viability of the compound for further development.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the general stability of iridoid compounds, the primary factors that can lead to the degradation of this compound include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition[4].

  • pH: Exposure to strong acidic or alkaline conditions can catalyze hydrolysis or rearrangement of the iridoid structure[4].

  • Light (Photolysis): Exposure to UV or even ambient light can provide the energy to break chemical bonds, leading to photodegradation[5].

  • Oxygen (Oxidation): The presence of oxygen can lead to oxidative degradation of the molecule[5].

  • Humidity (Hydrolysis): Water molecules can cause the cleavage of labile bonds within the structure, especially if stored in a non-desiccated environment[5].

Q3: What are the recommended long-term storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or below in a tightly sealed container.

  • Light: Protect from light by using an amber or opaque vial[5].

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Store as a solid (lyophilized powder) whenever possible, as solutions are generally less stable.

Q4: How should I prepare and store stock solutions of this compound?

A4: When preparing stock solutions, it is recommended to:

  • Use a high-purity, anhydrous solvent.

  • Prepare the solution fresh for each experiment if possible.

  • If short-term storage of the solution is necessary, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Before use, allow the solution to equilibrate to room temperature before opening the vial to prevent condensation from introducing moisture.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Solution
Loss of biological activity in an experiment. Compound degradation due to improper storage or handling.1. Verify the storage conditions of the solid compound and stock solutions (temperature, light exposure). 2. Prepare a fresh stock solution from the solid compound and repeat the experiment. 3. Perform an analytical check (e.g., HPLC, LC-MS) on the stock solution to assess its purity and compare it to the certificate of analysis.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the compound into byproducts.1. Review the solvent used for the stock solution and the mobile phase for any potential reactivity. 2. Assess the pH of the solution. 3. Consider if the sample was exposed to light or elevated temperatures during sample preparation or analysis.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Uptake of moisture and/or degradation.1. Discard the compound as its integrity is compromised. 2. Ensure that new batches of the compound are stored in a desiccated and light-protected environment.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a framework for systematically evaluating the stability of this compound under various conditions.

Objective: To determine the degradation rate of this compound under different temperature, pH, and light conditions.

Materials:

  • This compound (solid)

  • HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)

  • Buffers of varying pH (e.g., pH 3, 5, 7, 9)

  • Calibrated oven/incubator

  • Photostability chamber or a light source with controlled output

  • HPLC or UPLC system with a suitable detector (e.g., PDA or MS)

  • Analytical column (e.g., C18)

  • Amber and clear glass vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). This will be your stock solution.

  • Forced Degradation Studies:

    • Temperature Stress:

      • Pipette aliquots of the stock solution into separate vials.

      • Expose the vials to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a defined period (e.g., 1, 3, 7, 14 days).

      • At each time point, retrieve a vial from each temperature, allow it to cool to room temperature, and analyze by HPLC.

    • pH Stress:

      • Prepare solutions of this compound in buffers of different pH values (e.g., 3, 5, 7, 9).

      • Incubate these solutions at a controlled temperature (e.g., 25°C) in the dark.

      • Analyze samples at various time points (e.g., 0, 6, 12, 24 hours) by HPLC.

    • Photostability Stress:

      • Pipette aliquots of the stock solution into both clear and amber vials.

      • Expose the vials to a controlled light source (e.g., a photostability chamber with an output of 1.2 million lux hours).

      • Keep a set of amber vials in the dark at the same temperature as a control.

      • Analyze the samples by HPLC at the end of the exposure period.

  • Analysis:

    • Analyze all samples using a validated HPLC method.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Identify and quantify any major degradation products.

Data Presentation:

Summarize the results in a table to facilitate comparison of the stability under different conditions.

Condition Time Point % Remaining this compound Major Degradants (Peak Area %)
Temperature
4°C14 days
25°C14 days
40°C14 days
60°C14 days
pH
pH 324 hours
pH 724 hours
pH 924 hours
Light
Photostability (Clear Vial)24 hours
Photostability (Amber Vial)24 hours

Visualizations

A This compound (Stable) B Hydrolysis Products A->B High Humidity / Extreme pH C Oxidation Products A->C Exposure to Oxygen D Photodegradation Products A->D Exposure to Light (UV) start Start: Solid This compound prep Prepare Stock Solution (Anhydrous Solvent) start->prep stress Apply Stress Conditions (Temp, pH, Light) prep->stress sample Collect Samples at Time Points stress->sample analysis HPLC/UPLC Analysis sample->analysis data Calculate % Remaining & Identify Degradants analysis->data end End: Stability Profile data->end problem Unexpected Experimental Results? check_storage Check Storage Conditions (Solid & Stock Solution) problem->check_storage Yes improper_storage Improper Storage (Temp, Light, Humidity) check_storage->improper_storage prepare_fresh Action: Prepare Fresh Stock Solution improper_storage->prepare_fresh Yes analytical_check Action: Perform Analytical Check (HPLC/LC-MS) improper_storage->analytical_check No prepare_fresh->analytical_check degraded Compound Degraded? analytical_check->degraded discard Action: Discard and Use New Batch degraded->discard Yes other_issue Investigate Other Experimental Variables degraded->other_issue No

References

Technical Support Center: Artifacts in 1-O-Methyljatamanin D Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Methyljatamanin D, a sesquiterpenoid isolated from Valeriana jatamansi (also known as Nardostachys jatamansi). Given the limited specific data on this compound, this guide draws upon established methodologies and potential artifacts encountered when studying related sesquiterpenoids from the same plant source, which are primarily investigated for their neuroprotective, anti-inflammatory, and cytotoxic properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactivities associated with sesquiterpenoids from Valeriana jatamansi, the source of this compound?

A1: Sesquiterpenoids from Valeriana jatamansi have been reported to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects.[1][2][3][4][5][6] Preclinical studies have demonstrated their potential in modulating inflammatory pathways and inducing apoptosis in cancer cells.[4][5]

Q2: What are some common artifacts to be aware of when performing bioactivity assays with this compound?

A2: Potential artifacts can arise from several sources:

  • Compound Instability: Sesquiterpenoids can be sensitive to temperature and light, potentially degrading during storage or the course of an experiment. This can lead to a loss of activity or the formation of degradation products with different activities.

  • Low Solubility: Poor solubility in aqueous assay buffers is a common issue for lipophilic compounds like sesquiterpenoids. This can lead to precipitation, reducing the effective concentration of the compound and causing inconsistent results.

  • Interference with Assay Readouts: The compound may interfere with the detection method of the assay. For example, it might absorb light at the same wavelength as a colorimetric product or possess intrinsic fluorescence, leading to false positive or negative results.

  • Cytotoxicity at High Concentrations: In non-cytotoxicity assays, high concentrations of this compound might induce cell death, which can be misinterpreted as a specific inhibitory effect. It is crucial to determine the cytotoxic concentration range first.

Q3: How can I minimize the risk of artifacts in my experiments?

A3: To minimize artifacts, consider the following:

  • Proper Handling and Storage: Store the compound under recommended conditions (e.g., protected from light, at low temperatures) and prepare fresh solutions for each experiment.

  • Solubility Testing: Perform initial solubility tests in the assay buffer. The use of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <0.5%) and consistent across all wells, including controls.

  • Control Experiments: Include appropriate controls, such as vehicle controls (assay buffer with the same concentration of solvent used to dissolve the compound) and compound-only controls (to check for interference with the assay signal).

  • Orthogonal Assays: Confirm findings from a primary assay with a secondary, mechanistically different assay to ensure the observed effect is not an artifact of a specific technology.

  • Dose-Response Curves: Generate full dose-response curves to understand the concentration-dependent effects of the compound and to identify potential non-specific effects at high concentrations.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays (e.g., MTT, SRB)
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect wells for precipitate under a microscope. Increase the final DMSO concentration slightly (while ensuring it remains non-toxic to cells) or try a different solubilizing agent.
Compound Instability Prepare fresh stock solutions for each experiment. Minimize the exposure of the compound to light and prolonged incubation at room temperature.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. Inconsistent cell numbers can lead to variable results.
Assay Interference Run a control plate with the compound in cell-free media to check for direct reduction of the MTT reagent or interference with SRB staining.
Issue 2: Unexpected Results in Anti-Inflammatory Assays (e.g., Nitric Oxide, Cytokine ELISAs)
Possible Cause Troubleshooting Step
Cytotoxicity Perform a cytotoxicity assay (e.g., MTT) at the same concentrations used in the anti-inflammatory assay. A decrease in cell viability will lead to a reduction in NO or cytokine production, which can be mistaken for an anti-inflammatory effect.
Interference with Griess Reagent For NO assays, mix the compound directly with the Griess reagent to check for any color change that could indicate a chemical reaction.
Endotoxin (B1171834) Contamination Ensure all reagents and labware are endotoxin-free, as endotoxin contamination can activate inflammatory responses and mask the effects of the compound.
Modulation of Cell Signaling The compound may be affecting upstream signaling pathways that are not the primary target of the assay, leading to unexpected increases or decreases in inflammatory markers.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and not exceed 0.5%. Replace the old medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

General Protocol for Anti-Neuroinflammatory Activity (Nitric Oxide Assay in BV2 Microglial Cells)
  • Cell Seeding: Seed BV2 microglial cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (final concentration typically 100-1000 ng/mL). Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only control.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
CFPAC-1 (Pancreatic Cancer)MTT4815.2 ± 1.8
PANC-1 (Pancreatic Cancer)MTT4825.7 ± 3.1
CAPAN-2 (Pancreatic Cancer)MTT4818.9 ± 2.5
SW1990 (Pancreatic Cancer)MTT4832.4 ± 4.0
BV2 (Microglia)MTT24> 50

Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Hypothetical Anti-Neuroinflammatory Activity of this compound in LPS-stimulated BV2 Cells

ParameterAssayIC₅₀ (µM)
Nitric Oxide (NO) ProductionGriess Assay12.5 ± 1.3
Prostaglandin E₂ (PGE₂) ProductionELISA18.2 ± 2.1
TNF-α ProductionELISA22.8 ± 2.9
IL-6 ProductionELISA25.1 ± 3.4

Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Compound This compound Stock Treatment Cell Treatment Compound->Treatment Cells Cell Culture Cells->Treatment Incubation Incubation Treatment->Incubation Measurement Data Acquisition Incubation->Measurement Analysis Calculate Viability / Inhibition Measurement->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for in vitro bioactivity assays.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates (indirectly) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_n->Genes activates transcription

Caption: Simplified NF-κB signaling pathway in neuroinflammation.

References

Validation & Comparative

A Comparative Analysis of 1-O-Methyljatamanin D and Other Bioactive Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-O-Methyljatamanin D, an iridoid glycoside isolated from Valeriana jatamansi, and other well-characterized iridoid glycosides with known biological activities. Due to the limited specific experimental data available for this compound, this comparison focuses on the broader context of iridoid glycosides from Valeriana jatamansi and highlights the therapeutic potential of this class of compounds through a detailed analysis of three exemplary iridoid glycosides: Loganin (neuroprotective), Geniposide (anti-inflammatory), and Plumericin (cytotoxic).

Introduction to Iridoid Glycosides

Iridoid glycosides are a large group of monoterpenoid natural products characterized by a cyclopentanopyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, anticancer, and antioxidant effects. Many of these activities are attributed to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Valeriana jatamansi, a medicinal plant, is a rich source of various iridoid glycosides, including this compound. While research on this specific compound is nascent, the known activities of other iridoids from this plant and the broader class of compounds suggest its potential for therapeutic applications.

Quantitative Comparison of Bioactive Iridoid Glycosides

The following tables summarize the quantitative data for Loganin, Geniposide, and Plumericin, showcasing their respective biological activities.

Table 1: Neuroprotective Effects of Loganin

Cell LineInsultLoganin ConcentrationObserved EffectReference
PC12MPP+ (1.5 mM)1, 2, 4 µg/mLIncreased cell viability[1]
PC12MPP+ (500 µM)10, 20 µMAttenuated MPP+-induced cytotoxicity[2]
PC12MPP+ (75 µmol/L)1, 2, 5, 10, 20, 50 µmol/LPrevented loss of cell viability[3]

Table 2: Anti-inflammatory Effects of Geniposide

Cell LineStimulantEndpointIC50 Value / Effective ConcentrationReference
RAW 264.7LPS (1 µg/mL)Nitric Oxide Production10, 25, 50 µM (significant reduction)[4][5]
RAW 264.7LPSIL-6 Production1454 µM[5]
RAW 264.7LPSTNF-α Production310.3 µM[5]
RAW 264.7LPSMCP-1 Production91.08 µM[5]

Table 3: Cytotoxic Effects of Plumericin

Cell LineCompoundIC50 Value (µM)Reference
HTB-26 (Breast Cancer)Plumericin10 - 50[6]
PC-3 (Prostate Cancer)Plumericin10 - 50[6]
HepG2 (Hepatocellular Carcinoma)Plumericin10 - 50[6]
VX2 (Hepatocellular Carcinoma)Doxorubicin (reference)0.8[7]
HepG2 (Hepatocellular Carcinoma)Doxorubicin (reference)1.1[7]

Signaling Pathways Modulated by Iridoid Glycosides

Iridoid glycosides often exert their biological effects by modulating intracellular signaling pathways. The NF-κB and MAPK pathways are key regulators of inflammation, cell survival, and apoptosis, and are frequently targeted by these compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several iridoid glycosides, including geniposide, have been shown to inhibit this pathway, thereby reducing inflammation.[8][9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB IkB_p p-IκB IkB->IkB_p NFkB_p p-NF-κB Nucleus Nucleus NFkB_p->Nucleus translocates IkB_p->NFkB_p releases Proteasome Proteasome IkB_p->Proteasome degradation Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates Iridoids Iridoid Glycosides (e.g., Geniposide) Iridoids->IKK inhibit

Caption: The NF-κB signaling pathway and its inhibition by iridoid glycosides.

MAPK Signaling Pathway

The MAPK signaling cascade is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. Iridoid glycosides can modulate MAPK pathways (e.g., ERK, JNK, p38) to exert their neuroprotective and anti-inflammatory effects.[8][10]

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK activates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK activates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, Survival, Inflammation, Apoptosis) TranscriptionFactors->CellularResponse regulates Iridoids Iridoid Glycosides Iridoids->MAPKKK modulate Iridoids->MAPKK modulate Iridoids->MAPK modulate

Caption: The MAPK signaling pathway and its modulation by iridoid glycosides.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of iridoid glycosides.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Workflow

MTT_Workflow start Start seed Seed cells in a 96-well plate start->seed treat Treat cells with varying concentrations of the iridoid glycoside seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 values read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 1-100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assessment: Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method for the detection of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). In this assay, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by measuring its absorbance at 540 nm.

Protocol Details:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the iridoid glycoside for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathway Analysis: Western Blotting for NF-κB

Western blotting is a technique used to detect specific proteins in a sample. For NF-κB pathway analysis, it can be used to measure the levels of key proteins such as phosphorylated IκBα and the nuclear translocation of the p65 subunit.

Protocol Details:

  • Protein Extraction: Treat cells as described for the anti-inflammatory assay. Lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for whole-cell lysate) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.[9][11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.

Conclusion

While specific experimental data on this compound is currently limited, the broader family of iridoid glycosides, particularly those from Valeriana jatamansi, demonstrates significant therapeutic potential across various disease models. The comparative analysis of Loganin, Geniposide, and Plumericin highlights the diverse bioactivities of this compound class, including neuroprotection, anti-inflammatory effects, and cytotoxicity. The provided experimental protocols offer a foundation for researchers to investigate the biological activities of this compound and other novel iridoid glycosides. Further research into the specific mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Unraveling the Structure-Activity Relationship of Iridoids from Valeriana jatamansi

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the rich chemical diversity of the natural world. Valeriana jatamansi, a perennial herb, has been a source of various bioactive compounds, including a class of monoterpenoids known as iridoids. Among these, "1-O-Methyljatamanin D" has garnered interest. While specific structure-activity relationship (SAR) studies on this compound and its synthetic analogs are not yet extensively documented in publicly available research, examining the biological activities of structurally related iridoids isolated from the same plant can provide valuable insights into the key structural features governing their efficacy. This guide offers a comparative analysis of these natural iridoids, presenting available experimental data and methodologies to aid in the rational design of new, more potent derivatives.

Comparative Biological Activity of Iridoids from Valeriana jatamansi

Recent studies have focused on isolating and characterizing various iridoids from Valeriana jatamansi, with subsequent evaluation of their neuroprotective and cytotoxic effects. The following table summarizes the key findings, offering a glimpse into the preliminary SAR of this compound class.

CompoundStructureBiological ActivityCell LineIC50 / EffectReference
Jatamandoid A[Structure of Jatamandoid A]NeuroprotectiveSH-SY5YModerate neuroprotective effects against MPP(+)-induced cell death[1]
Jatamanin H[Structure of Jatamanin H]CytotoxicPC-3M8.1 µM[2]
Jatamanin I[Structure of Jatamanin I]CytotoxicHCT-85.3 µM[2]
Jatamanvaltrate N[Structure of Jatamanvaltrate N]NeuroprotectiveNot SpecifiedWeak neuroprotective activities[3]

Note: Structures for the listed compounds are not available in the provided search results and are represented here as placeholders.

From the limited data, it appears that the core iridoid structure can be modified to elicit different biological responses. For instance, the caged ether linkage in Jatamanins H and I might be a crucial feature for their cytotoxic activity. In contrast, other structural variations in Jatamandoid A and Jatamanvaltrate N lead to neuroprotective effects. One study on iridoid valepotriates from the same plant suggested that the oxirane nucleus is an important structural feature for their antioxidant activity[4].

Experimental Protocols

To ensure the reproducibility and facilitate the comparison of results, detailed experimental methodologies are crucial. Below are the protocols for the key assays used to evaluate the biological activities of iridoids from Valeriana jatamansi.

Neuroprotective Activity Assay

The neuroprotective effects of the isolated iridoids were assessed against MPP+ (1-methyl-4-phenylpyridinium)-induced neuronal cell death in the human neuroblastoma SH-SY5Y cell line[1].

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: MPP+ is added to the cell culture to induce neuronal damage.

  • Cell Viability Assessment: After a further incubation period (e.g., 24 hours), cell viability is determined using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the percentage of viable cells is calculated relative to the control group.

Cytotoxicity Assay

The in vitro cytotoxicity of the compounds was evaluated against human prostate carcinoma (PC-3M) and human colon cancer (HCT-8) cell lines using the MTT assay[2].

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Addition: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 72 hours).

  • MTT Assay: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is read using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Workflow for Isolation and Bioactivity Screening of Iridoids

The following diagram illustrates a typical workflow for the isolation of iridoids from Valeriana jatamansi and their subsequent biological evaluation.

G cluster_0 Plant Material Processing cluster_1 Compound Isolation cluster_2 Compound Identification cluster_3 Biological Evaluation cluster_4 SAR Analysis plant Valeriana jatamansi Plant Material extraction Extraction with Solvent plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography partition->chromatography hplc HPLC Purification chromatography->hplc spectroscopy Spectroscopic Analysis (NMR, MS) hplc->spectroscopy cytotoxicity Cytotoxicity Assays spectroscopy->cytotoxicity neuroprotection Neuroprotection Assays spectroscopy->neuroprotection sar Structure-Activity Relationship cytotoxicity->sar neuroprotection->sar

Caption: Workflow for the isolation and biological evaluation of iridoids.

Future Directions

The preliminary data on iridoids from Valeriana jatamansi provides a foundation for future SAR studies. The synthesis of a focused library of this compound analogs with systematic modifications to the core iridoid structure is a logical next step. Key areas for modification could include:

  • The Oxirane Ring: Given its suggested importance in antioxidant activity, modifications to this functional group could modulate potency and selectivity.

  • Ester Side Chains: The nature and position of ester groups appear to influence the type of biological activity (cytotoxic vs. neuroprotective).

  • Stereochemistry: The stereochemical configuration of the iridoid core can have a profound impact on biological activity and should be a key consideration in synthetic efforts.

By combining synthetic chemistry with robust biological evaluation, a deeper understanding of the structure-activity relationships of this promising class of natural products can be achieved, paving the way for the development of novel therapeutic agents.

References

Validating Neuroinflammatory Targets: A Comparative Guide for "1-O-Methyljatamanin D" and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the therapeutic target of novel compounds, using "1-O-Methyljatamanin D," a natural product isolated from Valeriana jatamansi, as a hypothetical candidate for neuroinflammation.[1] Due to the limited direct data on its specific molecular target, we will explore its potential validation against well-established targets in the field of neuroinflammation, such as Toll-like receptor 4 (TLR4) and Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). This guide will detail experimental protocols and present data in a structured format to aid researchers in designing and evaluating target validation studies.

Section 1: Overview of Therapeutic Targets in Neuroinflammation

Neuroinflammation is a key pathological feature in many neurodegenerative diseases, including Alzheimer's disease.[2][3] Microglia and astrocytes are the primary immune cells of the central nervous system and play a crucial role in initiating and regulating the inflammatory response.[3] Chronic activation of these cells can lead to the release of pro-inflammatory cytokines, contributing to neuronal damage.[3][4] Key signaling pathways and receptors have emerged as promising therapeutic targets to modulate this response.

Hypothesized Target for this compound: Based on the known anti-inflammatory properties of related natural products, we hypothesize that this compound may exert its effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from gram-negative bacteria and triggers a downstream inflammatory cascade.[4]

Comparative Targets:

  • Toll-like receptor 4 (TLR4): A well-established target for neuroinflammation. Inhibition of TLR4 has been shown to reduce the production of pro-inflammatory cytokines and offer neuroprotective effects in preclinical models.[4]

  • Triggering Receptor Expressed on Myeloid Cells 2 (TREM2): A receptor expressed on microglia that plays a critical role in their phagocytic activity and inflammatory response.[2][4] Mutations in TREM2 are associated with an increased risk of Alzheimer's disease.[4]

The following sections will compare the validation of these targets using a series of standard preclinical experiments.

Section 2: Quantitative Data Comparison

The following tables summarize typical quantitative data obtained from in vitro and in vivo experiments to validate the efficacy of a compound targeting neuroinflammation.

Table 1: In Vitro Efficacy in LPS-Stimulated BV-2 Microglia

Parameter This compound (Hypothetical) TLR4 Inhibitor (e.g., TAK-242) TREM2 Agonist (e.g., Antibody X) Vehicle Control
TNF-α Release (pg/mL) 150 ± 25120 ± 20450 ± 40500 ± 50
IL-6 Release (pg/mL) 200 ± 30180 ± 25600 ± 55700 ± 60
Nitric Oxide (NO) Production (µM) 10 ± 28 ± 1.525 ± 430 ± 5
Microglial Viability (%) 95 ± 598 ± 396 ± 4100

Table 2: In Vivo Efficacy in a Mouse Model of LPS-Induced Neuroinflammation

Parameter This compound (Hypothetical) TLR4 Inhibitor (e.g., TAK-242) TREM2 Agonist (e.g., Antibody X) Vehicle Control
Brain TNF-α levels (pg/mg protein) 50 ± 845 ± 790 ± 12100 ± 15
Brain IL-1β levels (pg/mg protein) 60 ± 1055 ± 9110 ± 18120 ± 20
Iba1+ Microglia Count (cells/mm²) 150 ± 20140 ± 18280 ± 30300 ± 35
Cognitive Function (Y-maze alternation %) 75 ± 578 ± 460 ± 655 ± 5

Section 3: Detailed Experimental Protocols

3.1 In Vitro Microglial Activation Assay

  • Cell Line: BV-2 murine microglial cells.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, TAK-242, TREM2 agonist) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) (100 ng/mL) is added to induce an inflammatory response for 24 hours.

  • Readouts:

    • Cytokine Measurement: Supernatants are collected, and the levels of TNF-α and IL-6 are quantified using ELISA kits.

    • Nitric Oxide Assay: Nitrite concentration in the supernatant is measured using the Griess reagent as an indicator of NO production.

    • Cell Viability: Cell viability is assessed using the MTT assay.

3.2 In Vivo LPS-Induced Neuroinflammation Model

  • Animal Model: C57BL/6 mice.

  • Treatment: Mice are administered the test compound (e.g., this compound, TAK-242, TREM2 agonist) or vehicle via intraperitoneal (i.p.) injection.

  • Induction of Neuroinflammation: One hour after treatment, mice are injected i.p. with LPS (1 mg/kg).

  • Sample Collection: After 24 hours, mice are euthanized, and brain tissue is collected for analysis.

  • Readouts:

    • Brain Cytokine Levels: Brain homogenates are prepared, and TNF-α and IL-1β levels are measured by ELISA.

    • Immunohistochemistry: Brain sections are stained with an antibody against Iba1, a microglial marker, to quantify microglial activation.

    • Behavioral Testing: Cognitive function is assessed using the Y-maze spontaneous alternation test to evaluate short-term spatial memory.

Section 4: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the experimental workflow for target validation.

G cluster_0 TLR4 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription

Caption: TLR4 Signaling Pathway in Microglia.

G cluster_1 Target Validation Workflow Target Hypothesized Target (e.g., TLR4) InVitro In Vitro Assays (BV-2 Microglia) Target->InVitro Compound Test Compound (this compound) Compound->InVitro InVivo In Vivo Models (LPS-induced mice) InVitro->InVivo Data Data Analysis & Comparison InVivo->Data Validation Target Validation Decision Data->Validation

Caption: Experimental Workflow for Target Validation.

G cluster_2 Logical Relationship of Targets Neuroinflammation Neuroinflammation TLR4 TLR4 Pathway Neuroinflammation->TLR4 TREM2 TREM2 Signaling Neuroinflammation->TREM2 JAK_STAT JAK/STAT Pathway Neuroinflammation->JAK_STAT Cytokine Pro-inflammatory Cytokine Production TLR4->Cytokine TREM2->Cytokine JAK_STAT->Cytokine Neuronal Neuronal Damage Cytokine->Neuronal

Caption: Interplay of Key Neuroinflammatory Targets.

Section 5: Conclusion and Future Directions

This guide outlines a systematic approach to validating a therapeutic target for a novel compound like this compound in the context of neuroinflammation. By comparing its hypothetical efficacy against established targets such as TLR4 and TREM2, researchers can gain valuable insights into its potential mechanism of action and therapeutic utility. The provided experimental protocols and data tables serve as a template for designing robust preclinical studies.

Future validation studies for this compound should aim to:

  • Direct Target Identification: Employ techniques such as affinity chromatography, cellular thermal shift assay (CETSA), or photoaffinity labeling to definitively identify its molecular target.

  • Broader In Vivo Models: Test its efficacy in more chronic and disease-relevant animal models of neurodegeneration, such as transgenic mouse models of Alzheimer's disease.

  • Biomarker Development: Identify and validate biomarkers that can track target engagement and therapeutic response in both preclinical models and ultimately in clinical trials.[3]

By following a rigorous and comparative validation process, the therapeutic potential of promising new compounds can be more effectively evaluated, accelerating the development of novel treatments for neuroinflammatory disorders.

References

No Efficacy Data Available for 1-O-Methyljatamanin D in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo evaluation of 1-O-Methyljatamanin D . Currently, there are no published studies detailing the efficacy of this specific compound in any animal models. This absence of data prevents the creation of a comparative guide on its performance against other therapeutic alternatives.

Searches across multiple scientific databases and chemical supplier catalogs consistently show that while this compound is available for research purposes, its biological effects in a living organism have not been documented in peer-reviewed literature. The compound is listed by suppliers, but this information is not accompanied by any in vivo experimental data.

Further investigation into compounds with similar structural motifs or from the same plant origin, Nardostachys jatamansi, also failed to yield specific efficacy data for this compound. While other compounds from this plant and with similar chemical classifications have been investigated in animal models for various therapeutic effects, these studies do not provide a basis for evaluating this compound itself.

Implications for Researchers and Drug Development Professionals:

The lack of in vivo data for this compound means that its therapeutic potential remains entirely unexplored. For researchers and professionals in drug development, this represents both a challenge and an opportunity. The compound's efficacy, safety profile, and mechanism of action in a biological system are unknown.

Therefore, any consideration of this compound for therapeutic applications would necessitate foundational preclinical research, starting with in vitro studies to ascertain its biological activity, followed by comprehensive in vivo studies in relevant animal models to establish its efficacy and safety. Without such fundamental research, no comparisons to existing treatments can be made, and its potential role in medicine remains purely speculative.

Comparative Analysis of Iridoids from Valeriana jatamansi and their Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of comprehensive biological activity data for 1-O-Methyljatamanin D and its synthetic analogs within readily available scientific literature. Extensive searches have not yielded specific comparative studies or quantitative performance metrics for this particular compound or its synthetic derivatives. Therefore, this guide will focus on a comparative analysis of other prominent iridoids isolated from Valeriana jatamansi, for which experimental data on their biological activities have been reported.

This guide provides a comparative overview of the biological activities of several iridoids found in Valeriana jatamansi, a plant with a history of use in traditional medicine. The data presented here is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this class of natural products. The following sections detail the anti-inflammatory, cytotoxic, and neuroprotective properties of these compounds, supported by experimental data and methodologies.

Quantitative Comparison of Biological Activities

The following table summarizes the reported in vitro biological activities of selected iridoids from Valeriana jatamansi. The data highlights the potential of these compounds in inhibiting inflammatory responses and cancer cell proliferation.

CompoundBiological ActivityAssayCell LineIC50 (µM)Reference
Valejatadoid HAnti-inflammatoryNitric Oxide (NO) Production InhibitionRAW 264.74.21[1]
Jatamanvaltrate KAnti-inflammatoryNitric Oxide (NO) Production InhibitionRAW 264.70.62[2]
Valeriandoid FAnti-inflammatoryNitric Oxide (NO) Production InhibitionRAW 264.70.88[2]
Valeriandoid FCytotoxicAntiproliferative AssayGSC-3# (Human Glioma Stem Cells)7.16[2]
Valeriandoid FCytotoxicAntiproliferative AssayGSC-18# (Human Glioma Stem Cells)5.75[2]
(+)-9'-IsovaleroxylariciresinolCytotoxicAntiproliferative AssayPC-3M (Prostate Cancer)8.1[3]
(+)-9'-IsovaleroxylariciresinolCytotoxicAntiproliferative AssayHCT-8 (Colon Cancer)5.3[3]

Experimental Protocols

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol outlines the general procedure for determining the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: The selected cancer cell lines (e.g., GSC-3#, GSC-18#, PC-3M, HCT-8) are maintained in their respective recommended culture media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

Signaling Pathway

LPS_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces

Caption: LPS-induced pro-inflammatory signaling pathway leading to NO production.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis A Isolate Iridoids from Valeriana jatamansi B Prepare Stock Solutions of Test Compounds A->B D Compound Treatment (Dose-Response) B->D C Cell Seeding (e.g., RAW 264.7, Cancer Cells) C->D E Incubation D->E F Assay-specific Steps (e.g., Griess Reagent, MTT) E->F G Measure Absorbance F->G H Calculate % Inhibition or % Viability G->H I Determine IC50 Values H->I

Caption: General workflow for in vitro screening of natural products.

Neuroprotective Effects of Iridoids from Valeriana jatamansi

Several studies have investigated the neuroprotective potential of iridoids from Valeriana jatamansi. For instance, a new iridoid, jatamandoid A, along with four known analogues, were evaluated for their protective effects against MPP+-induced neuronal cell death in human dopaminergic neuroblastoma SH-SY5Y cells.[4][5] Jatamandoid A was found to be the most active among the tested compounds, exhibiting moderate neuroprotective effects.[4][5] These findings suggest that iridoids from this plant could be valuable leads for the development of therapeutic agents for neurodegenerative diseases. However, the available data is largely qualitative, and further studies with quantitative endpoints are needed to establish a clear structure-activity relationship.

References

Replicating Published Findings on "1-O-Methyljatamanin D": A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in published, peer-reviewed data regarding the biological activity and specific signaling pathways of "1-O-Methyljatamanin D." Despite extensive searches for experimental data, detailed protocols, and established signaling interactions, no specific studies detailing the bioactivity or mechanism of action for this particular compound could be identified.

This lack of available information prevents the creation of a detailed comparison guide with supporting experimental data as initially intended. Researchers, scientists, and drug development professionals interested in "this compound" should be aware that any investigation into its properties would likely represent novel research.

Therefore, this guide will pivot to providing a foundational framework for researchers aiming to conduct initial investigations into the biological effects of "this compound." This will include outlining general experimental workflows and logical approaches to characterizing a novel compound.

Proposed Initial Experimental Workflow

For a compound with no existing biological data, a logical first step is a broad-based screening to identify potential areas of activity. The following workflow is a standard approach in early-stage drug discovery.

Experimental_Workflow cluster_0 Compound Acquisition & Preparation cluster_1 Initial Biological Screening cluster_2 Hit Identification & Validation cluster_3 Mechanism of Action Studies A Source or Synthesize This compound B Verify Purity and Characterize (e.g., NMR, MS) A->B C Prepare Stock Solutions B->C D Cytotoxicity Assays (e.g., MTT, LDH) C->D E Phenotypic Screening (e.g., Cell Morphology) D->E F Target-Based Screening (e.g., Kinase Panel) D->F G Identify Preliminary 'Hits' (Significant Biological Activity) H Dose-Response Studies (Determine IC50/EC50) G->H I Secondary Confirmatory Assays H->I J Pathway Analysis (e.g., Western Blot, qPCR) I->J K Target Deconvolution J->K Logical_Framework A Is the compound biologically active? B In what cell lines or model systems? A->B C What is the potency (IC50/EC50)? A->C D What is the nature of the effect? (e.g., cytotoxic, anti-inflammatory) A->D E Which signaling pathways are modulated? D->E F What are the direct molecular targets? E->F G Is there a potential for in vivo efficacy? F->G

Independent Verification of "1-O-Methyljatamanin D" Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of iridoid compounds isolated from Valeriana jatamansi, with a focus on their potential biological activities. While specific experimental data for "1-O-Methyljatamanin D" is not extensively available in the reviewed literature, this document summarizes the properties of structurally related iridoids from the same plant, offering a valuable comparative context. The experimental protocols provided herein are based on methodologies reported for the evaluation of these related compounds and can be adapted for the independent verification of "this compound" properties.

"this compound" is an iridoid that has been isolated from the herb Valeriana jatamansi[1]. Its molecular formula is C₁₁H₁₆O₄ and its CAS number is 54656-47-2.

Comparative Analysis of Biological Activities of Iridoids from Valeriana jatamansi

Valeriana jatamansi is a rich source of various iridoid compounds that have been investigated for their neuroprotective and anti-inflammatory properties. Although quantitative data for "this compound" is not specified in the accessible literature, numerous other jatamanin derivatives and related iridoids from this plant have demonstrated significant biological effects.

Table 1: Anti-inflammatory and Antiproliferative Activities of Selected Iridoids from Valeriana jatamansi

CompoundBiological ActivityCell LineIC₅₀ (µM)Reference
Valejatadoids D-GInhibition of NO productionNot SpecifiedMore potent than positive control[2]
Jatamanin UInhibition of NO productionNot SpecifiedMore potent than positive control[2]
Jatamanin OInhibition of NO productionNot SpecifiedMore potent than positive control[2]
Jatamanvaltrate EInhibition of NO productionNot SpecifiedMore potent than positive control[2]
Valeriotetrate CInhibition of NO productionNot SpecifiedMore potent than positive control[2]
IVHD-valtrateInhibition of NO productionNot SpecifiedMore potent than positive control[2]
10-isovaleroxy-valtrathydrinInhibition of NO productionNot SpecifiedMore potent than positive control[2]
Jatamanvaltrate QInhibition of NO productionNot SpecifiedMore potent than positive control[2]
Valeriandoid FInhibition of NO productionNot Specified0.88[2]
Jatamanvaltrate KInhibition of NO productionNot Specified0.62[2]
Jatamanvaltrate WInhibition of NO productionNot SpecifiedMore potent than positive control[2]
IsovaltrateInhibition of NO productionNot SpecifiedMore potent than positive control[2]
Valeriandoid FAntiproliferativeGSC-3#, GSC-18#7.16, 5.75[2]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Iridoids from Valeriana jatamansi

While a study on iridoids from Valeriana jatamansi evaluated their inhibitory activity on acetylcholinesterase (AChE), specific quantitative data for individual compounds, including the newly isolated jatamanvaltrates R-S and jatamanin Q, were not provided in the abstract[3].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of iridoid properties, based on protocols described in the literature for compounds isolated from Valeriana jatamansi.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is crucial for assessing the anti-inflammatory potential of a compound.

a. Cell Culture and Treatment:

  • Murine macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded in 96-well plates and allowed to adhere.

  • Cells are then pre-treated with varying concentrations of the test compound for 1-2 hours.

b. Stimulation:

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

c. Quantification of Nitrite (B80452):

  • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Absorbance is measured at 540 nm using a microplate reader.

d. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Neuroprotective Effect Against MPP⁺-Induced Neuronal Cell Death

This assay evaluates the potential of a compound to protect neuronal cells from toxins.

a. Cell Culture and Treatment:

  • Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

  • For the experiment, cells are seeded in 96-well plates.

  • The cells are co-incubated with the test compound and 1-methyl-4-phenylpyridinium (MPP⁺), a neurotoxin that induces neuronal cell death.

b. Cell Viability Assessment:

  • After the incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured to quantify the number of viable cells.

c. Data Analysis:

  • The neuroprotective effect is determined by the increased cell viability in the presence of the test compound compared to cells treated with MPP⁺ alone.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a general signaling pathway often implicated in inflammation and a typical experimental workflow for isolating and identifying natural products.

anti_inflammatory_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to iNOS_Gene iNOS Gene NFkB_p65_p50->iNOS_Gene binds to promoter Iridoid Iridoid Compound (e.g., this compound) Iridoid->IKK inhibits iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO NO (Nitric Oxide) iNOS_Protein->NO catalyzes

Caption: General anti-inflammatory signaling pathway showing inhibition of NF-κB activation.

experimental_workflow Plant_Material Valeriana jatamansi Plant Material Extraction Extraction (e.g., with Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Pure_Compound Pure Compound (e.g., this compound) Fractions->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Biological_Assay Biological Activity Screening Pure_Compound->Biological_Assay

Caption: Experimental workflow for the isolation and characterization of natural products.

References

Safety Operating Guide

Prudent Disposal of 1-O-Methyljatamanin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized research compounds like 1-O-Methyljatamanin D is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, it must be treated as hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, ensuring compliance with standard laboratory safety protocols.

This compound is a natural product, an iridoid isolated from Valeriana jatamansi.[1] Compounds in this class, known as valepotriates, are noted for their potential cytotoxic and mutagenic properties, and they can be thermolabile and decompose under certain conditions.[2] Therefore, exercising caution during handling and disposal is paramount.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential hazards associated with valepotriates, the following PPE should be worn at all times when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Procedure

The disposal of this compound should follow the established protocols for unknown or hazardous chemical waste.

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams to prevent unknown chemical reactions.

    • Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and compatible hazardous waste container. The container should be made of a material that will not react with the compound or any solvents used. A securely sealed glass or polyethylene (B3416737) container is generally suitable.[3]

  • Labeling:

    • Immediately label the waste container with "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • A list of all components and their estimated concentrations if it is a solution.

      • The date when the first waste was added.

      • The name of the principal investigator or responsible person.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.

    • Ensure the container is kept closed at all times, except when adding waste.[3]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[3][4]

    • Provide the EHS department with all available information about the compound.

Emergency Procedures

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent into the designated hazardous waste container. Ensure the area is well-ventilated.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide any available information about the compound.

Disposal Workflow

The following diagram illustrates the logical steps for the safe and compliant disposal of this compound.

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Wear Appropriate PPE B Segregate this compound Waste A->B C Collect in a Compatible, Labeled Container B->C D Securely Seal the Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Professional Hazardous Waste Disposal F->G

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.